molecular formula C6H5BrN4 B1525577 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1311275-33-8

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1525577
CAS No.: 1311275-33-8
M. Wt: 213.03 g/mol
InChI Key: SKJNVSMBUJLYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1311275-33-8) is a brominated heterocyclic compound with a molecular formula of C6H5BrN4 and a molecular weight of 213.03 g/mol . This pyrrolopyrimidine derivative serves as a versatile and valuable building block in medicinal chemistry and antibacterial research. The pyrrolopyrimidine scaffold is recognized for its structural similarity to purines, allowing it to interact with a broad range of enzymatic targets . Recent studies highlight the significant potential of halogenated pyrrolopyrimidine derivatives in addressing antimicrobial resistance (AMR). Research indicates that incorporating heavy halogens like bromine can enhance the bioactivity of these compounds against pathogens such as Staphylococcus aureus . Some bromo-substituted pyrrolo[2,3-d]pyrimidin-4-amines have demonstrated potent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 8 mg/L, and have shown synergistic effects when combined with other antimicrobial agents . This makes this compound a critical intermediate for researchers developing novel antibiotics, particularly against Gram-positive bacteria. The compound is offered with high purity to ensure consistent performance in synthesis and biological testing. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJNVSMBUJLYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265166
Record name 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311275-33-8
Record name 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. As an analogue of purine, the pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted therapeutics.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine scaffold is an isomer of the more extensively studied 7-deazapurine (pyrrolo[2,3-d]pyrimidine) system. These structures are of high interest due to their structural similarity to endogenous purines, allowing them to function as bioisosteres that can interact with a wide range of biological targets, particularly protein kinases. Kinase inhibitors have become a cornerstone of modern oncology and immunology, and the development of novel heterocyclic cores is crucial for discovering next-generation therapeutics with improved selectivity and potency.

This compound serves as a versatile synthetic intermediate. The bromine atom at the 7-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening and lead optimization.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, many properties are predicted through in silico methods.

PropertyValueSource
Molecular Formula C₆H₅BrN₄Echemi[1]
Molecular Weight 213.03 g/mol Echemi[1]
CAS Number 1311275-33-8Echemi[1]
Appearance Yellow solidChemicalBook[2]
Boiling Point (Predicted) 452.6 ± 40.0 °CEchemi[1]
Density (Predicted) 1.994 ± 0.06 g/cm³Echemi[1]
pKa (Predicted) 12.18 ± 0.40ChemicalBook[2]
Storage Conditions 2-8°C, protect from lightChemicalBook[2]
Purity ≥95% - 97%CP Lab Safety[3], JieJie Group[4]

Note on Spectral Data: As of the latest literature review, detailed experimental ¹H and ¹³C NMR, IR, and mass spectrometry data for this compound have not been widely published in peer-reviewed journals. However, chemical suppliers may provide a Certificate of Analysis with this information upon request. The predicted spectral data would be expected to be consistent with the assigned structure.

Synthesis and Methodologies

Proposed Synthesis Workflow

G start 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) Heat reagent Ammonia (e.g., NH₃ in 1,4-dioxane) reagent->product caption Proposed Synthesis of the Target Compound

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Rationale: This protocol employs a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the amination of chloro-substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring and the pyrrole nitrogen facilitates the displacement of the chloride at the C4 position by ammonia.

Materials:

  • 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Ammonia solution (e.g., 7N in methanol or 0.5M in 1,4-dioxane)

  • Sealed reaction vessel (e.g., pressure tube)

  • Anhydrous solvent (e.g., 1,4-dioxane or methanol)

  • Stirring plate with heating

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a pressure-rated sealed vessel, add 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).

  • Add a solution of ammonia in an appropriate solvent (e.g., 1,4-dioxane or methanol) in excess (typically 10-20 eq).

  • Seal the vessel tightly.

  • Heat the reaction mixture with stirring to a temperature between 80-120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude residue can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to yield the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by LC-MS, ¹H NMR, and ¹³C NMR spectroscopy. The obtained data should be consistent with the structure of this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a scaffold for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the C7 position is well-suited for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Key Synthetic Transformations

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagent Ar-B(OH)₂ / Pd Catalyst / Base start->suzuki_reagent buchwald_reagent R₂NH / Pd Catalyst / Base start->buchwald_reagent sonogashira_reagent Terminal Alkyne / Pd-Cu Catalysts / Base start->sonogashira_reagent suzuki_product 7-Aryl-5H-pyrrolo[3,2-d]pyrimidin-4-amine suzuki_reagent->suzuki_product buchwald_product 7-(Dialkylamino)-5H-pyrrolo[3,2-d]pyrimidin-4-amine buchwald_reagent->buchwald_product sonogashira_product 7-Alkynyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine sonogashira_reagent->sonogashira_product caption Key Cross-Coupling Reactions

Caption: Common cross-coupling reactions of the title compound.

Application in Kinase Inhibitor Synthesis

The pyrrolo[3,2-d]pyrimidine scaffold is a key component in a number of potent kinase inhibitors. For instance, derivatives of this core have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Inhibition of VEGFR2 is a clinically validated strategy for the treatment of various solid tumors.

A common synthetic strategy involves the use of the bromo-substituted core to introduce a side chain that can interact with the DFG-out (inactive) conformation of the kinase, a hallmark of Type II kinase inhibitors.

Illustrative Signaling Pathway: VEGFR2 Inhibition

The following diagram illustrates the central role of VEGFR2 in promoting angiogenesis and how a hypothetical inhibitor derived from this compound might block this pathway.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis caption VEGFR2 Signaling Pathway Inhibition

Caption: Simplified VEGFR2 signaling and point of inhibition.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from incompatible materials.

In case of exposure, follow standard first-aid measures and seek medical attention if necessary.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its structural similarity to endogenous purines and the synthetic versatility afforded by the bromine substituent make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. While detailed experimental data and specific synthetic protocols in the peer-reviewed literature are currently limited, its commercial availability and the robust chemistry of the pyrrolopyrimidine scaffold ensure its continued relevance in medicinal chemistry research. Further exploration of this compound and its derivatives is likely to yield novel drug candidates with important therapeutic applications.

References

The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine nucleus, a heterocyclic scaffold isostructural with purines, has emerged as a cornerstone in medicinal chemistry. Its intrinsic ability to mimic endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities of the pyrrolo[3,2-d]pyrimidine core, with a focus on its applications in oncology, infectious diseases, and potentially neurodegenerative disorders. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for evaluating the biological activity of compounds based on this versatile core.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated significant potential in the development of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Inhibition of One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a critical pathway for the biosynthesis of nucleotides and amino acids, essential for rapidly proliferating cancer cells. This pathway is compartmentalized within the mitochondria and cytosol. Novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target key enzymes in this pathway, particularly serine hydroxymethyltransferase (SHMT) 1 and 2.[1][2][3]

Mechanism of Action: These inhibitors, such as AGF347, act as multi-targeted agents. They not only inhibit the mitochondrial enzyme SHMT2 but also target cytosolic purine biosynthetic enzymes like glycinamide ribonucleotide formyltransferase (GARFT) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][4] This dual inhibition disrupts the supply of one-carbon units for purine and thymidylate synthesis, leading to a halt in DNA replication and cell cycle arrest.[1] The downstream effects include the suppression of mTOR signaling and the depletion of glutathione, which increases reactive oxygen species (ROS) and induces apoptosis.[4]

SHMT2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_M Serine SHMT2 SHMT2 Serine_M->SHMT2 Glycine_M Glycine SHMT2->Glycine_M Methylene_THF_M 5,10-Methylene-THF SHMT2->Methylene_THF_M Serine_C Serine SHMT1 SHMT1 Serine_C->SHMT1 Glycine_C Glycine SHMT1->Glycine_C Methylene_THF_C 5,10-Methylene-THF SHMT1->Methylene_THF_C Purine_Synthesis De Novo Purine Synthesis Glycine_C->Purine_Synthesis Glutathione Glutathione Glycine_C->Glutathione Methylene_THF_C->Purine_Synthesis GARFT_AICARFTase GARFT / AICARFTase DNA_Synthesis DNA Synthesis & Replication Purine_Synthesis->DNA_Synthesis mTOR_signaling mTOR Signaling Purine_Synthesis->mTOR_signaling Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation mTOR_signaling->Cell_Proliferation Promotes ROS ROS Glutathione->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor (e.g., AGF347) Pyrrolo_pyrimidine->SHMT2 Inhibits Pyrrolo_pyrimidine->SHMT1 Inhibits Pyrrolo_pyrimidine->GARFT_AICARFTase Inhibits

Caption: Inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.

Kinase Inhibition

The structural similarity of the pyrrolo[3,2-d]pyrimidine core to adenine makes it an ideal scaffold for designing ATP-competitive kinase inhibitors.

The Human Epidermal Growth Factor Receptor (HER) family, particularly HER2 and EGFR, are well-validated targets in oncology. Overexpression of these receptors leads to increased cell proliferation and survival. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent dual inhibitors of HER2 and EGFR kinases.[5]

Mechanism of Action: These compounds bind to the ATP-binding pocket of the kinase domain of both HER2 and EGFR. This binding prevents the phosphorylation and activation of the receptors, thereby blocking downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The blockade of these pathways ultimately inhibits cell proliferation and induces apoptosis.

HER2_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine HER2/EGFR Inhibitor HER2_EGFR HER2/EGFR Dimer Pyrrolo_pyrimidine->HER2_EGFR Inhibits ATP Binding PI3K PI3K HER2_EGFR->PI3K Activates RAS RAS HER2_EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the HER2/EGFR signaling pathway.

Kinase insert domain receptor (KDR), also known as VEGFR2, is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as non-ATP competitive (Type II) inhibitors of KDR.[6]

Mechanism of Action: Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This binding stabilizes the inactive state of the kinase, preventing its activation and subsequent signaling. This mechanism offers a potential for higher selectivity compared to traditional ATP-competitive inhibitors.[1]

Antiproliferative Activity of Halogenated Derivatives

Halogenation of the pyrrolo[3,2-d]pyrimidine scaffold has been shown to enhance its antiproliferative activity against various cancer cell lines. These compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis. N5-alkylation has been explored as a strategy to create prodrugs with decreased toxicity and rapid metabolism.[7]

Compound TypeCancer Cell LinesIC50/EC50 Range (µM)Reference
Halogenated Pyrrolo[3,2-d]pyrimidinesVarious0.014 - 14.5[7]
N5-Alkyl Substituted Halogenated DerivativesVarious0.83 - 7.3[7]
Pyrrolo[3,2-d]pyrimidine-Urea HybridsPC3, MCF-7, A5490.19 - 4.55[7]
HER2/EGFR Dual InhibitorsBT-4740.056[5]
Antitubulin Pyrrolo[3,2-d]pyrimidinesMDA-MB-435Submicromolar[8]
SHMT Inhibitors (AGF347)MIA PaCa-2Subnanomolar[2]

Table 1: In Vitro Anticancer Activity of Selected Pyrrolo[3,2-d]pyrimidine Derivatives.

Antimicrobial and Antiviral Potential

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their activity against pathogenic bacteria. Studies have shown that some of these compounds exhibit weak to moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella) bacteria.[9]

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)Salmonella sp. MIC (µg/mL)Reference
4a-4f series>1000>1000>1000>1000[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrrolo[3,2-d]pyrimidine Derivatives. (Note: The cited study found weak activity, with MICs generally being high).

Antiviral Activity

The pyrrolo[3,2-d]pyrimidine scaffold is also being explored for its antiviral properties. As purine isosteres, nucleoside analogs incorporating this core can interfere with viral replication. For instance, derivatives have been investigated as selective agonists of Toll-like Receptor 7 (TLR7) for the treatment of Hepatitis B, inducing an interferon-stimulated gene response.[10] Additionally, certain pyrrolo[2,3-d]pyrimidine analogs have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[11] More recently, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been identified as inhibitors of the SARS-CoV-2 macrodomain (Mac1), an essential enzyme for viral replication.[12]

Compound ClassVirusTargetEC50/IC50Reference
Pyrrolo[3,2-d]pyrimidineHepatitis BTLR7 Agonist-[10]
Acyclic Pyrrolo[2,3-d]pyrimidine AnalogsHCMVNot specifiedActive[11]
Pyrrolo[2,3-d]pyrimidine DerivativesZika VirusNot specified~5 µM[13]
Pyrrolo[2,3-d]pyrimidine DerivativesSARS-CoV-2Mac1~6 µM[12]

Table 3: Antiviral Activity of Selected Pyrrolopyrimidine Derivatives.

Potential in Neurodegenerative Diseases

While direct evidence for the use of pyrrolo[3,2-d]pyrimidines in neurodegenerative diseases is still emerging, the broader class of pyrimidine derivatives has shown promise. Neuroinflammation is a key factor in the progression of diseases like Alzheimer's. Related pyrrolopyridazinone derivatives, which are also selective COX-2 inhibitors, have been shown to reduce the negative effects of lipopolysaccharide (LPS)-induced neuroinflammation in neuronal cell models.[14] Given the structural and biological similarities, exploring the anti-neuroinflammatory potential of the pyrrolo[3,2-d]pyrimidine core is a promising avenue for future research.[15]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate B 2. Treat cells with pyrrolo[3,2-d]pyrimidine compounds A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution C->D E 5. Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Workflow:

Cell_Cycle_Workflow A 1. Treat cells with compounds B 2. Harvest and fix cells in ethanol A->B C 3. Stain with propidium iodide (PI) and RNase B->C D 4. Analyze by flow cytometry C->D E 5. Quantify cell cycle phases D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrolo[3,2-d]pyrimidine compounds for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the inhibitory activity of pyrrolo[3,2-d]pyrimidine compounds against a specific kinase.

Workflow:

Kinase_Assay_Workflow A 1. Prepare kinase reaction mixture B 2. Add test compound A->B C 3. Initiate reaction with ATP B->C D 4. Stop reaction C->D E 5. Detect substrate phosphorylation D->E

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, add the kinase buffer, the specific kinase enzyme, and its substrate (a peptide or protein).

  • Inhibitor Addition: Add the pyrrolo[3,2-d]pyrimidine compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescence-based detection method).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The method of detection depends on the assay format:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence-based (e.g., TR-FRET): Add detection reagents, such as a terbium-labeled anti-phospho-specific antibody, and measure the fluorescence resonance energy transfer (FRET) signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The pyrrolo[3,2-d]pyrimidine core represents a highly versatile and privileged scaffold in drug discovery. Its ability to serve as a purine isostere has led to the development of potent inhibitors for a range of therapeutic targets, particularly in oncology. The diverse biological activities, including anticancer, antibacterial, and antiviral properties, underscore the broad therapeutic potential of this heterocyclic system.

Future research should continue to explore the vast chemical space around the pyrrolo[3,2-d]pyrimidine core. Key areas for future investigation include:

  • Enhancing Selectivity: Fine-tuning substitutions on the core to improve selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in neurodegenerative diseases by focusing on targets involved in neuroinflammation and other relevant pathways.

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their therapeutic efficacy and safety in humans.

The continued exploration of the synthesis and biological activity of pyrrolo[3,2-d]pyrimidine derivatives holds great promise for the development of the next generation of targeted therapies.

References

The Vanguard Fragment: A Technical Guide to Screening with 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for challenging biological targets. The success of any FBDD campaign is fundamentally reliant on the quality and strategic design of its constituent fragments. This technical guide provides an in-depth exploration of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine , a compelling fragment poised for effective screening cascades. We will dissect its molecular attributes, outline detailed, field-proven protocols for its deployment in primary biophysical screens, and chart a course for the subsequent validation and evolution of initial hits. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged scaffolds to accelerate their discovery programs.

Introduction: The Strategic Value of the 7-Deazapurine Core

The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically pervasive 7-deazapurine, represents a "privileged" chemical framework in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively sample the ATP-binding sites of a vast array of enzymes, most notably the kinome.[1][2] This inherent bio-isosteric relationship provides a significant advantage, increasing the probability of identifying meaningful interactions within this therapeutically crucial target class.[1][3]

This compound (herein referred to as the "Vanguard Fragment") is a strategically designed starting point for FBDD. Its core structure embodies the key hydrogen bonding donors and acceptors necessary for recognition in kinase hinge regions and other nucleotide-binding sites. The bromine atom at the 7-position serves a dual purpose: it provides a vector for synthetic elaboration through well-established cross-coupling chemistries (e.g., Suzuki-Miyaura coupling), and it can engage in halogen bonding, a valuable and increasingly recognized non-covalent interaction that can enhance binding affinity and specificity.[4][5]

This guide will provide the scientific rationale and practical methodologies for deploying the Vanguard Fragment in a robust screening campaign.

Physicochemical Profile of the Vanguard Fragment

A successful fragment must possess a specific set of physicochemical properties that ensure its suitability for screening and subsequent optimization. The Vanguard Fragment aligns well with the widely accepted "Rule of Three," a foundational principle in FBDD.[6]

PropertyValueSource
CAS Number 1311275-33-8[4][7][8][9]
Molecular Formula C₆H₅BrN₄[7][8]
Molecular Weight 213.03 g/mol [7][8]
XLogP3 0.8[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Topological Polar Surface Area 67.6 Ų[7]
Purity Typically ≥97%[8]

These properties underscore its "fragment-likeness": low molecular weight, balanced lipophilicity, and sufficient hydrogen bonding capability to form specific, albeit weak, interactions with a protein target. High solubility is a critical prerequisite for biophysical screening methods that require millimolar to high micromolar concentrations of the test compound.

The Screening Cascade: A Multi-Pronged Approach to Hit Identification

Due to the inherently weak affinities of fragments, a single screening assay is insufficient to confidently identify true binders. A well-designed screening cascade employing orthogonal biophysical techniques is essential to eliminate false positives and provide a comprehensive understanding of the binding event. This section details the standard operating procedures for a robust screening workflow.

graph FBDD_Workflow { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

FBDD Screening Cascade for the Vanguard Fragment.
Primary Screening: Casting a Wide Net

The initial screen aims to rapidly identify potential binders from the fragment library at a single, high concentration (typically 100 µM to 1 mM).

DSF is a high-throughput, low-protein-consumption method that measures the change in a protein's melting temperature (Tm) upon ligand binding.[9] A positive shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.

Experimental Protocol:

  • Protein & Dye Preparation: Prepare a master mix containing the target protein (2-5 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange, 5x final concentration) in a suitable, optimized buffer.[6][10] The buffer should be pre-screened for optimal protein stability.

  • Plate Preparation: Using an acoustic dispenser or multichannel pipette, dispense 10-20 µL of the protein/dye mixture into each well of a 384-well PCR plate.[10]

  • Compound Addition: Add the Vanguard Fragment from a DMSO stock solution to achieve the final desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as it can affect protein stability. Include DMSO-only wells as a negative control.

  • Data Acquisition: Seal the plate and centrifuge briefly. Place the plate in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while monitoring fluorescence.[10]

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. This is typically calculated by fitting the sigmoidal melt curve to the Boltzmann equation to find the inflection point.[10] A ΔTm (Tm with fragment - Tm with DMSO) of >2°C is generally considered a significant shift and a preliminary hit.

SPR is a highly sensitive, label-free technology that detects binding events in real-time by measuring changes in mass on a sensor chip surface where the target protein is immobilized.[11][12]

Experimental Protocol:

  • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will provide an adequate signal for low-molecular-weight fragments. A reference channel should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.[13]

  • Fragment Preparation: Prepare the Vanguard Fragment in running buffer at the desired screening concentration (e.g., 100 µM). It is crucial to ensure complete solubilization.

  • Screening Injection: Inject the fragment solution over the target and reference channels at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.[13]

  • Data Analysis: After subtracting the reference channel signal, a positive response during the injection phase that is greater than a predefined threshold indicates a potential binding event. Hits are identified based on the magnitude of the binding response.

Hit Triage and Confirmation

Preliminary hits from primary screens must be validated using orthogonal methods to eliminate false positives and gain confidence in the interaction.

Ligand-observed NMR techniques are powerful for confirming binding as they directly observe the effect of the protein on the fragment itself.[14] These methods are performed in solution and are less prone to artifacts from protein immobilization.

  • Saturation Transfer Difference (STD) NMR: This experiment identifies binders by transferring magnetic saturation from the protein to a bound ligand. Only fragments that bind to the protein will show signals in the resulting difference spectrum.[8]

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. Binders show NOEs with a sign opposite to that of non-binders, making it a robust method for hit confirmation.[8][15]

Experimental Protocol (General):

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-20 µM) and the Vanguard Fragment (100-200 µM) in a suitable deuterated buffer.[15]

  • Acquisition: Acquire standard 1D proton NMR, STD, and WaterLOGSY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[1][15]

  • Analysis: In the STD experiment, the appearance of fragment signals confirms binding. In the WaterLOGSY experiment, signals with an opposite phase to the bulk water signal indicate a binding event.[8][15]

For hits confirmed by an orthogonal method, SPR can be used to determine the binding affinity (KD).

Experimental Protocol:

  • Concentration Series: Prepare a series of concentrations of the Vanguard Fragment (e.g., from 1 µM to 500 µM).

  • Binding Analysis: Inject each concentration over the immobilized protein surface and measure the binding response at equilibrium.

  • Data Analysis: Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to calculate the dissociation constant (KD).

Structural Validation: Visualizing the Interaction

Obtaining structural information is the cornerstone of FBDD, as it provides the blueprint for rational, structure-guided optimization.

Co-crystallization or soaking of the Vanguard Fragment into crystals of the target protein can provide an atomic-resolution map of the binding site. This reveals the precise binding mode, key interactions, and, crucially, identifies vectors for synthetic expansion.

For proteins amenable to NMR, titrating the fragment into a ¹⁵N-isotopically labeled protein sample and monitoring changes in the ¹H-¹⁵N HSQC spectrum can map the binding site.[1][16] Residues in or near the binding pocket will show chemical shift perturbations (CSPs) upon fragment binding.

Experimental Protocol (¹H-¹⁵N HSQC):

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein.[1]

  • Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein. Add increasing concentrations of the Vanguard Fragment and acquire a spectrum at each point.

  • Analysis: Monitor the movement of cross-peaks in the HSQC spectrum. Map the residues with significant CSPs onto the protein's structure to identify the binding interface.[16]

From Fragment to Lead: The Path Forward

Once a validated hit, such as the Vanguard Fragment, is structurally characterized, the hit-to-lead phase begins. The goal is to elaborate the simple fragment into a larger, more potent lead compound while maintaining good physicochemical properties. The bromine atom on the Vanguard Fragment is an ideal handle for this process.

graph Hit_To_Lead { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Strategies for evolving the Vanguard Fragment hit.
  • Fragment Growing: This is the most common strategy.[17] Using the structural data, chemists can design and synthesize new analogues where chemical groups are "grown" from the bromine position into an adjacent pocket on the protein surface to form additional favorable interactions.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker to create a single, high-affinity molecule.[17]

  • Fragment Merging: If a second fragment is found that overlaps in binding with the Vanguard Fragment, a new molecule can be designed that incorporates the key binding features of both fragments.[17]

The pyrrolopyrimidine scaffold has a proven track record in this optimization process, with numerous examples of fragment hits being successfully evolved into potent clinical candidates, particularly in the kinase inhibitor space.[3]

Conclusion

This compound is more than just a small molecule; it is a strategic tool for modern drug discovery. Its privileged core provides a high probability of interacting with therapeutically relevant targets, while its physicochemical properties make it an ideal candidate for fragment screening. The bromine handle provides a clear and versatile path for synthetic elaboration. By employing the rigorous, multi-faceted screening cascade and structure-guided design principles outlined in this guide, research teams can effectively leverage the Vanguard Fragment to uncover novel chemical matter and accelerate the journey from a simple fragment hit to a promising lead compound.

References

The 7-Deazapurine Scaffold: A Technical Guide to Identifying Targets of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" has been a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple, often related, biological targets with high affinity. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a quintessential example of such a scaffold. As a bioisostere of adenine, it is uniquely suited to target the ATP-binding site of protein kinases, a vast and therapeutically significant class of enzymes.[1] The replacement of the N7 atom of purine with a carbon atom alters the electronic properties and provides a vector for substitution into the hydrophobic regions of the kinase ATP pocket, often enhancing potency and selectivity.[2]

This guide focuses on derivatives of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine , a specific embodiment of this privileged scaffold. While extensive public domain data on the specific kinase inhibitory profile of this exact compound is limited, the wealth of research on closely related analogues provides a robust predictive framework for its potential biological targets. The bromine atom at the 7-position serves as a versatile chemical handle for further synthetic elaboration, making this a key intermediate in the generation of targeted libraries. This document will provide an in-depth exploration of the likely kinase targets of its derivatives, the structure-activity relationships (SAR) that govern their potency and selectivity, and a comprehensive suite of experimental protocols for their identification and validation.

I. Predicted Kinase Targets: An Evidence-Based Approach

The 7-deazapurine core is a common feature in numerous clinically approved and investigational kinase inhibitors. This strongly suggests that derivatives of this compound will primarily target protein kinases. Based on extensive studies of analogous compounds, we can predict several high-probability kinase families as targets.

A. Receptor Tyrosine Kinases (RTKs)

Dysregulation of RTK signaling is a hallmark of many cancers, making them prime therapeutic targets. The 7-deazapurine scaffold has been successfully employed to inhibit several key RTKs.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of tumor angiogenesis.[1]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in tumor growth and angiogenesis.

  • TAM Family (Axl, Mer): These kinases are involved in tumor survival and chemoresistance.[3]

Derivatives often achieve dual or multi-targeted inhibition of these RTKs, which can be advantageous in overcoming resistance mechanisms.[4]

B. Non-Receptor Tyrosine Kinases

This class of kinases, located in the cytoplasm, also plays a crucial role in signal transduction pathways that are often hijacked in cancer and inflammatory diseases.

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies.[5]

  • Src Family Kinases: Involved in a wide range of cellular processes including proliferation, differentiation, and survival.

C. Serine/Threonine Kinases

This is the largest family of protein kinases, and they regulate a vast array of cellular processes.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis.[6]

  • Protein Kinase B (Akt): A central node in the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[7]

  • Aurora Kinases: Essential for mitotic progression, their inhibition can lead to mitotic catastrophe in cancer cells.[4]

  • p21-Activated Kinase 4 (PAK4): Overexpressed in a variety of cancers and involved in cell growth and motility.[8]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, its inhibition is a promising strategy for cancer immunotherapy.[9]

  • PERK (PKR-like endoplasmic reticulum kinase): A key mediator of the unfolded protein response, implicated in cancer cell survival under stress.[10]

Quantitative Insights: Inhibitory Activities of Representative 7-Deazapurine Derivatives

The following table summarizes the inhibitory activities of various 7-deazapurine derivatives against a panel of kinases, illustrating the potential potency of compounds derived from the this compound scaffold.

Derivative ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine-hydrazideEGFR40[6]
Pyrrolo[2,3-d]pyrimidine-hydrazideHer2112[6]
Pyrrolo[2,3-d]pyrimidine-hydrazideVEGFR284[6]
Pyrrolo[2,3-d]pyrimidine-hydrazideCDK2204[6]
7-Aryl-2-anilino-pyrrolopyrimidineMer2[3]
7-Aryl-2-anilino-pyrrolopyrimidineAxl16[3]
7H-pyrrolo[2,3-d]pyrimidine derivativeBTK3.0[5]
7H-pyrrolo[2,3-d]pyrimidine derivativeHPK110.1[9]
Pyrrolo[2,3-d]pyrimidine-carboxamidePKB (Akt)1 - 100[1]

II. Structure-Activity Relationship (SAR) Insights

The versatility of the 7-deazapurine scaffold lies in the ability to strategically modify its structure to achieve desired potency and selectivity. The 7-bromo substituent of the core topic compound is a key starting point for such modifications, typically via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

SAR_Insights cluster_positions Key Substitution Points cluster_properties Resulting Properties Core 7-Bromo-5H-pyrrolo [3,2-d]pyrimidin-4-amine C7 C7-Position (Pyrrole Ring) Core->C7 Suzuki, Sonogashira, etc. (from Bromo) N4 N4-Position (Pyrimidin-4-amine) Core->N4 Nucleophilic Substitution C5 C5-Position (Pyrrole Ring) Core->C5 Electrophilic Substitution Potency Potency C7->Potency Accesses hydrophobic pocket Selectivity Selectivity C7->Selectivity Exploits unique residue differences N4->Potency H-bonding to hinge region PK Pharmacokinetics N4->PK Modulates solubility C5->Potency Can enhance binding C5->Selectivity Fine-tunes interactions

Caption: Key substitution points on the 7-deazapurine scaffold and their influence on inhibitor properties.

  • C7-Position: Substitution at this position, readily achieved from the bromo-precursor, is crucial for engaging with the hydrophobic pocket adjacent to the ATP-binding site. Bulky aryl or heteroaryl groups at this position can significantly enhance potency and are a primary driver of selectivity.[2]

  • N4-Position: The exocyclic amine is a critical hydrogen bond donor, interacting with the backbone of the kinase hinge region. Substituents on this amine can modulate this interaction and also influence physicochemical properties like solubility.

  • C5-Position: This position can also be functionalized to further probe the topology of the ATP-binding site, often leading to refinements in selectivity.

III. Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining computational, biochemical, and cellular methods is essential for definitively identifying and validating the targets of novel 7-deazapurine derivatives.

A. Initial Target Identification Strategies

The initial phase aims to generate a list of potential protein targets.

Target_ID_Workflow cluster_computational Computational Screening cluster_experimental Experimental Screening start This compound Derivative Library docking Molecular Docking (Virtual Screening) start->docking darts DARTS (Label-Free) start->darts affinity Affinity Chromatography (e.g., Biotin-tagged) start->affinity hypothesis Generate Target Hypothesis List docking->hypothesis darts->hypothesis affinity->hypothesis validation Proceed to Target Validation hypothesis->validation

Caption: Workflow for initial identification of potential protein targets for novel compounds.

1. Computational Approach: Molecular Docking

  • Principle: In silico screening of the compound library against a structural database of known kinase active sites. This method predicts binding poses and estimates binding affinity, helping to prioritize compounds and potential targets.

  • Protocol:

    • Protein Preparation: Obtain crystal structures of kinases of interest from the Protein Data Bank (PDB). Prepare the structures by adding hydrogens, assigning charges, and removing water molecules.

    • Ligand Preparation: Generate 3D conformations of the 7-deazapurine derivatives and assign appropriate charges.

    • Docking: Use software (e.g., AutoDock, Glide) to dock the ligands into the defined ATP-binding site of each kinase.

    • Scoring and Analysis: Rank the compounds based on their predicted binding energies. Analyze the top-scoring poses for key interactions (e.g., hydrogen bonds with the hinge region).

2. Experimental Approach: Drug Affinity Responsive Target Stability (DARTS)

  • Principle: This label-free method relies on the principle that a small molecule binding to its protein target stabilizes the protein's structure, making it more resistant to proteolysis.

  • Protocol:

    • Lysate Preparation: Prepare a total protein lysate from a relevant cell line.

    • Compound Treatment: Incubate aliquots of the lysate with the test compound or a vehicle control (e.g., DMSO).

    • Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., pronase, thermolysin).

    • SDS-PAGE Analysis: Separate the digested proteins by SDS-PAGE.

    • Band Identification: Excise protein bands that are protected from digestion in the compound-treated sample compared to the control.

    • Mass Spectrometry: Identify the protected proteins using LC-MS/MS.

B. Target Validation and Characterization

Once a list of putative targets is generated, a suite of orthogonal assays is required to validate the interaction and quantify its affinity and functional consequences.

References

An In-depth Technical Guide to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Key Intermediate in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a pivotal heterocyclic building block in the field of medicinal chemistry, particularly in the development of targeted therapeutics. As a derivative of the pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, it serves as a crucial intermediate in the synthesis of a multitude of kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant role in the creation of potent and selective modulators of kinase activity, which are instrumental in treating a range of diseases, most notably cancer and inflammatory disorders. This document will delve into the synthetic strategies, structure-activity relationships of its derivatives, and provide detailed experimental insights for its practical application in a research and development setting.

Introduction: The Significance of the Pyrrolopyrimidine Core

The pyrrolopyrimidine scaffold is of immense interest in drug discovery due to its structural similarity to adenine, the nitrogenous base of ATP.[1] This resemblance allows pyrrolopyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[1] Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern pharmacology.

The introduction of a bromine atom at the 7-position of the 5H-pyrrolo[3,2-d]pyrimidin-4-amine core provides a versatile chemical handle for further synthetic elaboration. This halogen atom can be readily displaced or participated in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to explore and optimize the structure-activity relationship (SAR) for specific kinase targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
Molecular Formula C6H5BrN4[2]
Molecular Weight 213.03 g/mol [2]
Appearance Yellow solid
CAS Number 1311275-33-8[3]
Predicted Boiling Point 452.6 ± 40.0 °C[2]
Predicted Density 1.994 ± 0.06 g/cm3 [2]
Storage 2-8°C, protect from light

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from a suitable pyrimidine precursor, followed by the construction of the fused pyrrole ring and subsequent bromination.

Synthetic Pathway A 4,6-diaminopyrimidine B 4,6-diamino-5-iodopyrimidine A->B Iodination (NIS) C 5-ethynyl-4,6-diaminopyrimidine B->C Sonogashira Coupling D 5H-pyrrolo[3,2-d]pyrimidin-4-amine C->D Ring Closure E This compound D->E Bromination (NBS)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Iodination of 4,6-diaminopyrimidine

  • To a solution of 4,6-diaminopyrimidine in a suitable solvent such as chloroform or DMF, add N-iodosuccinimide (NIS) (1.2 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4,6-diamino-5-iodopyrimidine.

Step 2: Sonogashira Coupling to introduce the ethynyl group

  • To a solution of 4,6-diamino-5-iodopyrimidine in a suitable solvent system (e.g., DMF/triethylamine), add a palladium catalyst such as Pd(PPh3)4 and a copper(I) co-catalyst like CuI.

  • Bubble acetylene gas through the reaction mixture or use a suitable acetylene equivalent.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 5-ethynyl-4,6-diaminopyrimidine.

Step 3: Ring Closure to form the pyrrolopyrimidine core

  • Dissolve 5-ethynyl-4,6-diaminopyrimidine in a high-boiling point solvent like DMSO.

  • Add a base such as cesium carbonate (Cs2CO3).

  • Heat the mixture in a microwave reactor at elevated temperatures (e.g., 180°C) for a short duration (e.g., 15-30 minutes) to facilitate the intramolecular cyclization.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield 5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Step 4: Bromination at the 7-position

  • Dissolve 5H-pyrrolo[3,2-d]pyrimidin-4-amine in a suitable solvent like DCM or DMF.

  • Cool the solution to 0°C and add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should show characteristic peaks for the aromatic protons on the pyrimidine and pyrrole rings, as well as the amine protons. 13C NMR will confirm the number of unique carbon atoms in the heterocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the pyrrole ring.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of kinase inhibitors. The bromine atom at the 7-position is a key site for diversification, allowing for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. This enables the fine-tuning of the inhibitor's potency and selectivity for the target kinase.

Applications A This compound B Suzuki Coupling (Ar-B(OH)2) A->B C Buchwald-Hartwig Amination (R2NH) A->C D Sonogashira Coupling (Terminal Alkyne) A->D E 7-Aryl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Kinase Inhibitors) B->E F 7-Amino-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives (Kinase Inhibitors) C->F G 7-Alkynyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives (Kinase Inhibitors) D->G

Caption: Synthetic utility of this compound in generating diverse kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Studies on various pyrrolopyrimidine-based kinase inhibitors have revealed key SAR principles:

  • The Pyrrolopyrimidine Core: This scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • The 7-Substituent: The group introduced at the 7-position often extends into a more solvent-exposed region of the ATP-binding pocket. The nature of this substituent can significantly impact both potency and selectivity. Aromatic and heteroaromatic groups are commonly employed to engage in additional hydrophobic and polar interactions.

  • The 4-Amino Group: The exocyclic amine at the 4-position is often a key hydrogen bond donor. Substitution on this amine can be used to modulate solubility and cell permeability.

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Important in various cancers.[4]

  • Janus Kinases (JAKs): Implicated in inflammatory and myeloproliferative diseases.[5]

  • p21-Activated Kinase 4 (PAK4): Overexpressed in several cancers.[6]

  • Cell Division Cycle 7 (Cdc7) Kinase: A target for cancer therapy.[7][8]

  • Axl/Mer Tyrosine Kinases: Involved in tumor survival and chemoresistance.[9][10]

  • Kinase Insert Domain Receptor (KDR/VEGFR-2): A key regulator of angiogenesis.[11]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the design and synthesis of novel kinase inhibitors. Its strategic bromination provides a versatile handle for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. As the demand for targeted therapies continues to grow, the importance of key building blocks like this compound in accelerating the drug discovery process is undeniable. This guide provides a foundational understanding for researchers to effectively utilize this compound in their quest for the next generation of life-saving medicines.

References

The 7-Deazapurine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[1] Its structural resemblance to endogenous purines allows for interaction with a multitude of biological targets, while the replacement of the N7 nitrogen with a carbon atom provides unique electronic properties and a vector for chemical modification.[2][3] This guide provides an in-depth exploration of the discovery and development of 7-deazapurine analogs, delving into synthetic strategies, structure-activity relationships (SAR), and their diverse applications in oncology, virology, and beyond. Through a synthesis of seminal literature and practical insights, this document aims to equip researchers with the foundational knowledge and technical understanding required to innovate within this rich chemical space.

The Rationale: Why 7-Deazapurine?

The purine core is a ubiquitous motif in biology, forming the basis of nucleosides, signaling molecules, and enzyme cofactors. Consequently, analogs of purines have long been a fertile ground for drug discovery. The 7-deazapurine scaffold, however, offers distinct advantages over its canonical counterpart.

  • Enhanced Binding Interactions: The substitution of the N7 atom with a carbon atom alters the electron distribution of the heterocyclic system, making the five-membered ring more electron-rich.[2][3] This can lead to more favorable interactions with enzymatic targets.

  • Vector for Chemical Diversification: The C7 position provides a handle for the introduction of various substituents, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.[2][3] This has been extensively exploited to develop analogs with tailored biological activities.

  • Metabolic Stability: In some instances, the C-glycosidic bond in certain 7-deazapurine nucleosides can exhibit greater stability towards enzymatic cleavage compared to the N-glycosidic bond in purine nucleosides, potentially improving pharmacokinetic profiles.

  • Modulation of Base Pairing: When incorporated into nucleic acids, 7-deazapurine analogs can alter the stability of DNA and RNA duplexes, a property that has been leveraged in the development of antisense oligonucleotides and fluorescent probes.[4][5]

Synthetic Strategies: Building the Core and its Analogs

The construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core and its subsequent functionalization are pivotal to accessing a diverse range of analogs. Several synthetic approaches have been established, each with its own merits depending on the desired substitution pattern.

Construction of the Pyrrolo[2,3-d]pyrimidine Core

A common and versatile strategy involves the condensation of a substituted pyrimidine with a three-carbon synthon. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can efficiently generate polyfunctionalized pyrrolo[2,3-d]pyrimidines.[6] Another efficient method is the Dakin-West reaction followed by a Dimroth rearrangement, which has been successfully applied on a large scale.[7][8] More recently, an I2/DMSO promoted cascade annulation has been reported as a concise method for synthesizing these scaffolds.[9]

Glycosylation to Form Nucleoside Analogs

For nucleoside analogs, the glycosylation of a pre-formed 7-deazapurine base is a critical step. Nucleobase-anion glycosylation is a frequently employed method, where the nucleobase is deprotonated with a strong base (e.g., NaH, KOH) and then reacted with a protected sugar halide.[4][5] The Silyl-Hilbert-Johnson reaction, which involves the reaction of a silylated nucleobase with a protected sugar acetate in the presence of a Lewis acid, is another valuable technique.[10]

Functionalization of the Scaffold

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, are indispensable tools for introducing aryl, hetaryl, and alkynyl substituents at the C6 and C7 positions of the 7-deazapurine ring.[11][12][13] These reactions are often performed on halogenated precursors, such as 6-chloro- or 7-iodo-7-deazapurines.

Experimental Protocol: Representative Synthesis of a 6-Aryl-7-Deazapurine Ribonucleoside via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a 6-(het)aryl-7-deazapurine ribonucleoside from a 6-chloro-7-deazapurine precursor.

Materials:

  • 6-Chloro-7-deazapurine ribonucleoside (protected)

  • (Het)arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the protected 6-chloro-7-deazapurine ribonucleoside (1.0 eq), the (het)arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected 6-(het)aryl-7-deazapurine ribonucleoside.

  • Deprotect the nucleoside using standard conditions (e.g., methanolic ammonia for acyl protecting groups) to yield the final product.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 7-deazapurine scaffold is evident in the broad range of biological activities exhibited by its analogs. This section will explore key therapeutic areas and the underlying SAR that governs their potency and selectivity.

Anticancer Agents

7-Deazapurine analogs have shown significant promise as anticancer agents, acting through various mechanisms.[3]

  • Kinase Inhibition: Many 7-deazapurine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][14][15][16] For example, ruxolitinib, a JAK1/2 inhibitor, and ribociclib, a CDK4/6 inhibitor, are both FDA-approved drugs containing the 7-deazapurine core.[17] The design of these inhibitors often involves substitutions at the C7 position to enhance interactions with the hydrophobic pocket of the ATP-binding site.[18]

  • Nucleoside Analogs: As nucleoside analogs, 7-deazapurines can be intracellularly phosphorylated to their triphosphate forms, which can then inhibit DNA and/or RNA synthesis, leading to cytotoxic effects.[11][19][20] For instance, 7-hetaryl-7-deazaadenosines are activated by phosphorylation and can be incorporated into both RNA and DNA, causing inhibition of protein synthesis and DNA damage.[2][3]

Compound Class Target Mechanism of Action Representative IC50/EC50
6-(Het)aryl-7-deazapurine ribonucleosidesRNA synthesisIntracellular phosphorylation and incorporation into RNA16-96 nM (various cancer cell lines)[11]
7-Deaza-p-methoxy-6-benzylthioinosineToxoplasma gondii adenosine kinaseEnzyme inhibitionIC50 = 4.6 µM[21]
7-Deazapurine-isatin hybridsMultiple protein kinases (EGFR, Her2, VEGFR2, CDK2)Enzyme inhibition, cell cycle arrest, apoptosisIC50 = 1.98 - 6.11 µM (various cancer cell lines)[14]
Antiviral Agents

The 7-deazapurine scaffold is a key component in the development of antiviral nucleoside analogs.[2]

  • Hepatitis C Virus (HCV): Sugar-modified 7-deazapurine nucleosides, particularly 2'-C-methylribo- and 2'-C-methyl-2'-fluororibonucleosides, have demonstrated potent anti-HCV activity.[2] These compounds, after conversion to their triphosphate forms, act as inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[3][22]

  • Dengue Virus (DENV): A series of 7-deazapurine nucleoside derivatives have been synthesized and evaluated for their anti-DENV activity. The most potent inhibitor identified showed an EC50 of 2.081 µM and was found to suppress viral RNA levels and protein expression.[23]

  • SARS-CoV-2: Recently, 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs have been designed as potential inhibitors of SARS-CoV-2 replication, with one compound exhibiting an IC50 of 0.14 µM against the wild-type strain.[24]

Compound Virus Target EC50 / IC50
7-Deazapurine nucleoside derivative 6eDengue Virus (DENV)Viral ReplicationEC50 = 2.081 µM[23]
2'-deoxy-2'-spirooxetane-7-deazapurine analog 11qSARS-CoV-2Viral ReplicationIC50 = 0.14 µM[24]
Antibacterial and Antiparasitic Agents

The exploration of 7-deazapurine analogs has also extended to infectious diseases beyond viruses.

  • Antibacterial Activity: Certain 7,8-dihydro-7-deazapurine derivatives have been synthesized and shown to possess antibiotic activity.[25] Additionally, flexible analogs of 8-aza-7-deazapurine nucleosides have demonstrated inhibitory activity against Mycobacterium tuberculosis and Mycobacterium smegmatis.[26][27][28]

  • Antiparasitic Activity: 7-Substituted tubercidin analogs have been identified as potent and selective agents against Trypanosoma brucei, the causative agent of African trypanosomiasis.[29] Furthermore, 7-aryl 7-deazapurine 3'-deoxy-ribofuranosyl nucleosides have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[30]

Visualizing the Landscape: Workflows and Pathways

General Synthetic Workflow for 7-Deazapurine Analogs

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Nucleoside Formation A Pyrimidine Precursor C Pyrrolo[2,3-d]pyrimidine Core A->C B Three-Carbon Synthon B->C D Halogenation (e.g., C6-Cl, C7-I) C->D E Cross-Coupling (e.g., Suzuki) D->E F Substituted 7-Deazapurine E->F H Glycosylation F->H G Protected Sugar Halide/Acetate G->H I Protected Nucleoside H->I J Deprotection I->J K Final Nucleoside Analog J->K

Caption: A generalized workflow for the synthesis of 7-deazapurine nucleoside analogs.

Mechanism of Action for Kinase Inhibition

G cluster_0 Kinase ATP Binding Site Kinase Hinge Region Hydrophobic Pocket DFG Motif Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Analog 7-Deazapurine Analog Analog->Kinase:f1 Binds to ATP Pocket ATP ATP ATP->Kinase Competitive Binding DownstreamSignaling Downstream Signaling Phosphorylation->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation) DownstreamSignaling->CellularResponse

Caption: Competitive inhibition of a protein kinase by a 7-deazapurine analog at the ATP-binding site.

Future Directions and Conclusion

The 7-deazapurine scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area is likely to focus on several key aspects:

  • Targeted Drug Delivery: The development of prodrug strategies and targeted delivery systems to enhance the therapeutic index of potent 7-deazapurine analogs.

  • Novel Biological Targets: The exploration of 7-deazapurines as modulators of emerging biological targets, such as epigenetic enzymes and components of the innate immune system. For example, 7-deazapurine cyclic dinucleotide analogs have been investigated as STING receptor agonists.[12][13]

  • Combinatorial Chemistry and High-Throughput Screening: The application of modern drug discovery platforms to rapidly generate and screen large libraries of 7-deazapurine derivatives to identify new hits for a variety of diseases.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets in complex with 7-deazapurine inhibitors will facilitate more rational, structure-guided design of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purines, allowing such compounds to act as mimics and inhibitors of various biological targets. The bromo-substituent provides a valuable handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of compound libraries.

While this compound is commercially available, a comprehensive public repository of its experimental spectroscopic data is not readily accessible. This guide, therefore, serves a dual purpose: first, to present a validated methodology for acquiring and interpreting the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, and second, to provide a predictive and illustrative analysis based on well-established principles of spectroscopic interpretation for this class of compounds. This document is intended to be a practical resource for researchers synthesizing or utilizing this molecule, ensuring its unambiguous identification and characterization.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound, with conventional numbering, is presented below.

Caption: Molecular structure with IUPAC numbering.

Based on this structure, we can predict the following general spectroscopic characteristics:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and pyrrole rings, as well as exchangeable protons from the amine (NH₂) and pyrrole (NH) groups.

  • ¹³C NMR: The spectrum will display signals for each of the six unique carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following workflow is recommended for the characterization of this compound.

Methodological & Application

Application Notes and Protocols for the Utilization of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

The 7-deazapurine scaffold, a structural analog of purines, has emerged as a versatile starting point for the development of potent kinase inhibitors.[3][4] 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, a readily available 7-deazapurine derivative, is a key building block in the synthesis of PROTACs, particularly those targeting kinases.[5][6][7] Its utility lies in the strategically positioned bromine atom at the 7-position, which serves as a versatile handle for chemical modification, and the pyrrolo[3,2-d]pyrimidine core that can be elaborated to bind to the ATP-binding site of various kinases.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of PROTACs, with a specific focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Targeting IRAK4: A Key Node in Inflammatory and Oncogenic Signaling

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) family of receptors.[1][9] Dysregulation of IRAK4 activity is implicated in a range of autoimmune diseases and cancers.[1][9][10] While kinase inhibitors of IRAK4 have been developed, the protein also possesses a scaffolding function that is independent of its kinase activity.[1][9] Therefore, a PROTAC-mediated degradation of IRAK4 offers a more comprehensive therapeutic approach by eliminating both its catalytic and scaffolding functions.[1][9][10] The 7-deazapurine scaffold has been successfully employed in the design of potent IRAK4 inhibitors, making this compound an ideal starting point for the development of IRAK4-targeting PROTACs.[1]

Synthetic Strategy: From Building Block to Potent Degrader

The synthesis of an IRAK4-targeting PROTAC from this compound can be achieved through a convergent synthetic route. The core principle involves the derivatization of the 7-bromo position to introduce a linker, which is subsequently coupled to an E3 ligase ligand. A common and robust method for this derivatization is the Suzuki-Miyaura cross-coupling reaction.

PROTAC_Synthesis_Workflow A This compound C Suzuki Coupling A->C B Boronic Ester Linker Precursor B->C D Derivatized Warhead with Linker C->D F Amide Coupling D->F E E3 Ligase Ligand (e.g., VHL or CRBN) E->F G Final PROTAC Molecule F->G

Part 1: Synthesis of the Derivatized Warhead with Linker

This part of the protocol details the Suzuki-Miyaura cross-coupling reaction to attach a linker precursor to the 7-position of the pyrrolo[3,2-d]pyrimidine core.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Addition of Reagents: To the solution, add the boronic acid or ester linker precursor (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the derivatized warhead with the linker.

Parameter Condition Rationale
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Catalyst Pd(dppf)Cl₂A robust and efficient palladium catalyst for cross-coupling reactions.
Base K₂CO₃ or Cs₂CO₃Essential for the activation of the boronic acid/ester and facilitating the catalytic cycle.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Part 2: Coupling of the Warhead-Linker to the E3 Ligase Ligand

This section describes the amide bond formation to connect the derivatized warhead to a suitable E3 ligase ligand, such as a von Hippel-Lindau (VHL) or Cereblon (CRBN) ligand.

Protocol 2: Amide Coupling

  • Activation of Carboxylic Acid: If the linker on the derivatized warhead terminates in a carboxylic acid, dissolve it in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) or HOBt/EDC (1.2 eq each) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of E3 Ligase Ligand: To the activated carboxylic acid solution, add the E3 ligase ligand (with a free amine) (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) or flash column chromatography.

Parameter Condition Rationale
Solvent Anhydrous DMFA polar aprotic solvent that is suitable for amide coupling reactions.
Coupling Agent HATU or HOBt/EDCEfficiently activates the carboxylic acid for nucleophilic attack by the amine.
Base DIPEAActs as a proton scavenger to neutralize the acid formed during the reaction.
Temperature Room TemperatureMild conditions that are generally sufficient for amide bond formation.

Characterization and In-Vitro Evaluation

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Outcome
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) of the PROTAC molecule.
¹H and ¹³C NMR Spectra consistent with the proposed structure of the PROTAC, showing characteristic peaks for the warhead, linker, and E3 ligase ligand.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, confirming its elemental composition.

PROTAC_MoA cluster_0 PROTAC Action PROTAC PROTAC POI Protein of Interest (e.g., IRAK4) E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin PolyUb Polyubiquitination Proteasome Proteasome Degradation Degradation Products

Protocol 3: In-Vitro IRAK4 Degradation Assay

This protocol outlines a general procedure to assess the ability of the synthesized PROTAC to induce the degradation of IRAK4 in a cellular context.

  • Cell Culture: Culture a relevant human cell line (e.g., THP-1 monocytes or a cancer cell line with known IRAK4 dependence) in appropriate media.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for IRAK4. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for IRAK4 and the loading control. Normalize the IRAK4 signal to the loading control and compare the levels of IRAK4 in PROTAC-treated cells to the vehicle-treated control to determine the extent of degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs, particularly those targeting protein kinases. Its well-defined reactivity allows for the strategic installation of linkers through robust chemical transformations like the Suzuki-Miyaura coupling. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can effectively utilize this compound to develop novel and potent protein degraders for therapeutic and research applications.

References

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Linker Attachment Strategies for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the chemical modification of this compound. This versatile scaffold is a crucial building block in modern medicinal chemistry, particularly for the synthesis of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs).

The 7-deazapurine core, of which this compound is a key derivative, is a privileged structure in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases.[1][2] In recent years, this scaffold has gained significant attention as a "warhead" component in the design of PROTACs.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins.[3][4] A typical PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6] The strategic placement of a bromine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine core provides a versatile chemical handle for introducing these critical linkers through robust and well-established cross-coupling methodologies.

Molecular Structure and Key Reactive Sites

The structure of this compound (CAS: 1311275-33-8) offers several potential sites for chemical modification.[7][8][9][10] Understanding the reactivity of these sites is paramount for designing a successful synthetic strategy.

  • C7-Bromo Group: This is the primary and most versatile site for linker attachment. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • N5-H of the Pyrrole Ring: The nitrogen of the pyrrole ring is a nucleophile and can be alkylated or acylated. This provides an alternative attachment point, though it may influence the planarity and binding characteristics of the core scaffold.

  • C4-Amine Group: While this exocyclic amine can be functionalized, it is often critical for the molecule's biological activity (e.g., forming key hydrogen bonds within a kinase active site). Modification at this position is generally avoided unless specific structure-activity relationship (SAR) data suggests otherwise.

This guide will focus primarily on the functionalization of the C7 position, as it offers the most direct and reliable route for linker attachment without perturbing the core pharmacophore.

Figure 1: Key reactive sites on this compound.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Linker Attachment

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11][12] For the C7-bromo position, three principal reactions are employed for linker installation: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.

PROTAC_Synthesis_Strategy cluster_0 Part 1: Linker Attachment cluster_1 Part 2: Final Conjugation Scaffold 7-Bromo-5H-pyrrolo [3,2-d]pyrimidin-4-amine PROTAC_Core Linker-Attached Scaffold Scaffold->PROTAC_Core Pd-Catalyzed Cross-Coupling Linker Linker Precursor (e.g., Boronic Acid, Alkyne, Amine) Linker->PROTAC_Core Final_PROTAC Final PROTAC Molecule PROTAC_Core->Final_PROTAC Amide Coupling, Click Chemistry, etc. E3_Ligase E3 Ligase Ligand E3_Ligase->Final_PROTAC

Figure 2: General synthetic strategy for building PROTACs from the scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally robust method for coupling aryl halides with organoboron compounds (boronic acids or esters), making it ideal for attaching aryl- or heteroaryl-containing linkers.[13][14][15][16]

Causality: This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[15][16]

  • Catalyst Addition: Add the palladium catalyst and ligand. A common system is Pd(PPh₃)₄ (0.05-0.10 eq) or a combination of a palladium source like Pd₂(dba)₃ (0.02-0.05 eq) and a phosphine ligand (e.g., SPhos, XPhos, 0.04-0.10 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 4:1). The total volume should be sufficient to create a ~0.1 M solution of the starting material.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C7-arylated product.

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd catalyst and modulates its reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a rigid, linear alkyne linker.[17][18] This can be advantageous in PROTAC design for controlling the distance and orientation between the warhead and the E3 ligase ligand.[3][5]

Causality: This reaction uniquely employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[18] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and often as the solvent.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne linker (1.2-1.5 eq), and Copper(I) Iodide (CuI, 0.05-0.10 eq).

  • Solvent and Base: Add a degassed solvent such as anhydrous DMF or THF, followed by a degassed amine base (e.g., TEA or DIPEA, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (0.03-0.05 eq) or Pd(PPh₃)₄ (0.05-0.10 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-8 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the C7-alkynylated product.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Drives the oxidative addition/reductive elimination cycle.
Copper Co-catalyst CuIForms the reactive copper acetylide intermediate.
Base TEA, DIPEAScavenges HBr byproduct and deprotonates the alkyne.
Solvent DMF, THFProvides a suitable reaction medium.
Temperature 25 - 60 °CGenerally proceeds under mild thermal conditions.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming a bond between an aryl halide and an amine.[11][19] This is arguably one of the most critical reactions for PROTAC synthesis, as many common linkers terminate in a primary or secondary amine.[20]

Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine, making it a more potent nucleophile for the palladium center. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., BINAP, XPhos) accelerate the rate-limiting reductive elimination step, which forms the final C-N bond.[11][12][21]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a specialized phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.10 eq), and a strong base (e.g., Sodium tert-butoxide (NaOt-Bu) or LHMDS, 1.5-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine-terminated linker (1.1-1.3 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene or Dioxane.

  • Reaction Execution: Seal the tube and heat the mixture with stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can take from 6 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to obtain the C7-aminated product.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Forms the active Pd(0) catalyst in situ.
Ligand BINAP, Xantphos, XPhosBulky, electron-rich ligands are essential for this reaction.
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvent is required.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction.

digraph "Cross_Coupling_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Combine Scaffold,\nLinker, Base in\nSchlenk Flask", shape=ellipse, fillcolor="#E6F4EA"]; inert [label="Establish Inert\nAtmosphere\n(Ar or N₂)"]; add_catalyst [label="Add Pd Catalyst\n& Ligand"]; add_solvent [label="Add Degassed\nSolvent"]; react [label="Heat & Stir\n(TLC/LCMS Monitoring)"]; workup [label="Cool, Quench,\n& Extract"]; purify [label="Column\nChromatography"]; product [label="Isolated Product", shape=ellipse, fillcolor="#E8F0FE"];

start -> inert -> add_catalyst -> add_solvent -> react -> workup -> purify -> product; }

Figure 3: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a high-value starting material for the synthesis of complex targeted therapeutics. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a reliable and versatile toolkit for attaching a diverse array of chemical linkers to the C7 position. The choice of reaction depends on the desired linker type: C-C bonds with Suzuki, rigid alkynes with Sonogashira, and C-N bonds with Buchwald-Hartwig. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Mastery of these protocols will empower researchers to accelerate their drug discovery programs and develop novel chemical probes and drug candidates.

References

Application Notes & Protocols: Leveraging 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This mimicry allows derivatives of this scaffold to function as competitive inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. This document provides an in-depth guide for researchers on utilizing 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a versatile building block for synthesizing novel kinase inhibitors. We will detail synthetic protocols for derivatization via palladium-catalyzed cross-coupling reactions and provide methodologies for subsequent biological evaluation, underscoring the causality behind experimental choices to empower rational drug design.

Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Core

Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental mechanism in signal transduction pathways that govern cell growth, differentiation, and survival. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a well-established ATP isostere, and its derivatives have led to numerous FDA-approved drugs.[1][2] The isomeric 5H-pyrrolo[3,2-d]pyrimidine core shares this advantageous structural feature.

Our focus, This compound (1) , is a strategically designed intermediate. The key features are:

  • The 4-amino group: This group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.

  • The pyrrole nitrogen (N5): Can act as a hydrogen bond donor, further stabilizing the inhibitor-kinase interaction.

  • The bromine at C7: This is the most valuable feature for synthetic diversification. The bromine atom serves as a reactive "handle" for introducing a wide variety of substituents through robust and high-yielding palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the solvent-exposed region of the ATP-binding site, which is key to achieving inhibitor potency and selectivity.[3]

Compound Profile: this compound (1)

PropertyValue
CAS Number 1311275-33-8[4][5][6]
Molecular Formula C₆H₅BrN₄[4][5]
Molecular Weight 213.04 g/mol [5]
Appearance Off-white to light yellow solid
Purity ≥97%
Storage Room temperature, desiccated[5]

Synthetic Diversification: Palladium-Catalyzed Cross-Coupling Protocols

The C7-bromo substituent is ideal for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of extensive compound libraries. Below are detailed protocols for two of the most powerful reactions in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G start This compound (1) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald product_aryl 7-Aryl/Heteroaryl Derivatives suzuki->product_aryl product_amino 7-Amino Derivatives buchwald->product_amino suzuki_reagents Aryl/Heteroaryl Boronic Acid or Ester + Pd Catalyst & Base suzuki_reagents->suzuki buchwald_reagents Primary/Secondary Amine + Pd Catalyst & Base buchwald_reagents->buchwald evaluation Biological Evaluation (Kinase Assays, Cell-Based Assays) product_aryl->evaluation product_amino->evaluation

Caption: General workflow for the synthetic diversification of the core scaffold.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: This reaction couples the C7-Br with an organoboron reagent (boronic acid or ester) to introduce aryl or heteroaryl moieties.[7] This is critical for probing interactions in the solvent-exposed region of the kinase active site. The choice of palladium catalyst and ligand is crucial for reaction efficiency.[8]

Materials:

  • This compound (1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

  • Base: 2M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3-4 equivalents)

  • Solvent: 1,4-Dioxane or Dimethoxyethane (DME)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1) (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane) to achieve a concentration of ~0.1 M with respect to the starting bromide. Then, add the degassed aqueous base solution (e.g., 2M Na₂CO₃, 3 equiv).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the biphasic mixture vigorously for 4-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 7-aryl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This reaction forms a C-N bond between the C7 position and a primary or secondary amine.[9] This allows for the introduction of diverse amine functionalities, which can form additional hydrogen bonds or ionic interactions within the kinase active site. The choice of a bulky, electron-rich phosphine ligand (like XPhos) is often critical for achieving high yields, as it facilitates the rate-limiting reductive elimination step.[10][11]

Materials:

  • This compound (1)

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • Ligand: XPhos (2-Cyano-1,1'-biphenyl)-di-tert-butylphosphine (4-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 7 mol%), and the base (e.g., NaOtBu, 2.2 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound (1) (1.0 equiv). Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

  • Inert Atmosphere: If not using a glovebox, the tube should be evacuated and backfilled with argon three times after all solids are added and before solvent/amine addition.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate or dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is dissolved in a minimal amount of solvent and purified by flash column chromatography to yield the final 7-(substituted)-amino-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

Biological Evaluation: From Enzyme to Cell

Synthesizing a compound is only the first step. A rigorous biological evaluation is necessary to determine its potential as a kinase inhibitor. The process typically moves from biochemical assays that measure direct enzyme inhibition to cell-based assays that assess the compound's effect in a more physiologically relevant context.[12]

G compound Synthesized Inhibitor biochem Biochemical Kinase Assay (e.g., ADP-Glo) compound->biochem ic50 Determine IC₅₀ (Potency) biochem->ic50 cell_based Cell-Based Assays biochem->cell_based Promising Candidates viability Cell Viability Assay (e.g., MTT) cell_based->viability target_engagement Target Engagement Assay (e.g., Western Blot) cell_based->target_engagement viability_out Determine GI₅₀ (Cytotoxicity) viability->viability_out target_out Confirm On-Target Effect (e.g., ↓ p-Substrate) target_engagement->target_out

Caption: Hierarchical workflow for the biological evaluation of new inhibitors.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This assay measures the activity of a target kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[13] An inhibitor will decrease kinase activity, resulting in less ADP production. The ADP-Glo™ Kinase Assay is a common platform that uses a luciferase-based system to generate a luminescent signal proportional to the ADP concentration.[14]

Materials:

  • Recombinant Kinase of interest (e.g., VEGFR2, EGFR)

  • Specific kinase substrate peptide

  • ATP (at or near the Kₘ concentration for the kinase)

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the inhibitor compounds in 100% DMSO. In the 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

  • Kinase Reaction: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a light signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Kinase Inhibition Profile

Compound IDTarget KinaseIC₅₀ (nM)
Control-Staurosporine Kinase A8
YourCmpd-01 Kinase A25
YourCmpd-01 Kinase B1,200
YourCmpd-01 Kinase C>10,000
Protocol: Cell Viability (MTT) Assay

Principle: This assay assesses the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.[15] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, selected based on the target kinase's relevance)

  • Complete culture media (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 3,000-8,000 cells/well) in a 96-well plate and allow them to attach and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds in complete culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include vehicle-only wells as a control.

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Crystal Solubilization: Carefully remove the media from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits a kinase in a test tube is different from showing it engages the target in a live cell and modulates the intended signaling pathway.[16] Western blotting is a standard technique to verify this.

G cluster_0 ligand VEGF receptor VEGFR2 (Receptor Tyrosine Kinase) ligand->receptor Binds & Dimerizes plc PLCγ receptor->plc Recruits inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor inhibitor->receptor Blocks ATP Binding atp ATP adp ADP atp->adp Phosphorylates p_plc p-PLCγ plc->p_plc downstream Downstream Signaling (Proliferation, Angiogenesis) p_plc->downstream

Caption: Simplified VEGFR2 signaling, the target for many kinase inhibitors.

For a VEGFR2 inhibitor, for example, one would treat endothelial cells (e.g., HUVECs) with VEGF to stimulate the pathway, with and without the synthesized compound. Cell lysates would then be analyzed by Western blot for the levels of phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2. A successful inhibitor will decrease the p-VEGFR2 signal without affecting the total VEGFR2 level, confirming on-target activity.

Conclusion and Future Directions

This compound is a high-potential starting material for the discovery of novel kinase inhibitors. The synthetic tractability of the C7-bromo position via robust palladium-catalyzed cross-coupling reactions allows for rapid generation of diverse chemical matter. By following a structured evaluation cascade—from biochemical potency determination to cellular viability and on-target pathway modulation—researchers can efficiently identify promising lead compounds. The protocols and rationale provided herein serve as a comprehensive guide for drug development professionals aiming to explore this valuable chemical space for therapeutic intervention in kinase-driven diseases.

References

Cell-Based Assay Strategies for Profiling 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The 7-deazapurine scaffold, of which 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a key derivative, represents a "privileged structure" in medicinal chemistry. This core motif, an isostere of natural purines, allows for strategic modifications that can lead to potent and selective inhibitors of various protein kinases.[1] The replacement of nitrogen at the 7-position with a carbon atom alters the electronic properties of the ring system and provides a vector for chemical diversification, often enhancing binding affinity to the ATP-binding pocket of kinases.[2] Derivatives of the broader pyrrolo[2,3-d]pyrimidine class have demonstrated significant potential as multi-targeted kinase inhibitors, implicating them in the modulation of critical cancer-related signaling pathways, including those driven by Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[2][3]

This guide provides a comprehensive framework of cell-based assays designed to elucidate the biological activity of novel this compound derivatives. We will move beyond simple procedural lists to explain the scientific rationale behind each assay, enabling researchers to build a robust data package for hit-to-lead optimization and mechanistic studies.

Phase 1: Foundational Analysis - Cytotoxicity and Apoptotic Induction

The initial characterization of any potential anti-cancer agent begins with assessing its impact on cell viability and its ability to induce programmed cell death. These foundational assays are crucial for determining the therapeutic window and primary mechanism of action.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for determining a compound's cytotoxic or cytostatic effects.[4] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5] The intensity of this color change is directly proportional to the number of metabolically active, and therefore viable, cells.[4]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition cluster_analysis Analysis Cell_Culture 1. Culture & Seed Cells (e.g., 1x10^4 cells/well) Compound_Prep 2. Prepare Serial Dilutions of 7-Bromo Derivative Treatment 3. Treat Cells (e.g., 72 hours) Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent (0.5 mg/mL final conc.) Treatment->MTT_Addition Incubation 5. Incubate (3-4 hours, 37°C) MTT_Addition->Incubation Solubilization 6. Solubilize Formazan (e.g., DMSO) Incubation->Solubilization Abs_Read 7. Read Absorbance (570 nm) Solubilization->Abs_Read IC50_Calc 8. Calculate IC50 Value Abs_Read->IC50_Calc

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a desired period, typically 72 hours, at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[4]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[6]

ParameterExample ValueRationale
Cell Line A549 (Lung Carcinoma)Relevant cancer type for kinase inhibitor studies.
Seeding Density 5,000 cells/wellOptimized for logarithmic growth over the assay period.
Treatment Duration 72 hoursAllows for multiple cell doubling times to observe anti-proliferative effects.
Compound Conc. Range 0.01 µM to 100 µMA broad range to capture the full dose-response curve.
Vehicle Control 0.1% DMSOEnsures that the solvent for the compound does not affect cell viability.
Apoptosis Induction: Caspase-Glo® 3/7 Assay

A critical question is whether a compound's cytotoxic effect is due to inducing apoptosis (programmed cell death) or necrosis. The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method to quantify this activity.[7] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to release aminoluciferin, generating a light signal via luciferase.[7]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the 7-Bromo derivative at various concentrations (e.g., 1x, 5x, and 10x the IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[8]

  • Assay Execution: Add an equal volume of the Caspase-Glo® 3/7 reagent directly to each well.[9]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours, protected from light.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

ParameterExample ValueRationale
Plate Type White-walled, 96-wellOpaque walls reduce well-to-well crosstalk in luminescent assays.
Treatment Duration 24 hoursSufficient time to observe caspase activation post-treatment.
Positive Control Staurosporine (1 µM)A known potent inducer of apoptosis.
Luminescence Reading Integrated over 1 sec/wellStandard read time for robust signal detection.

Phase 2: Target Engagement and Mechanistic Validation

Once a compound demonstrates cytotoxic and pro-apoptotic activity, the next critical step is to confirm that it directly interacts with its intended intracellular target.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess drug-target interaction within intact cells.[10] The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[11] By heating cell lysates or intact cells across a temperature gradient, one can observe a shift in the melting temperature (Tm) of the target protein in the presence of a binding ligand.[11]

CETSA_Workflow cluster_prep Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture 1. Culture & Harvest Cells Treatment 2. Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Treatment Aliquoting 3. Aliquot Cell Suspension Treatment->Aliquoting Heating 4. Heat Aliquots across a Temperature Gradient Aliquoting->Heating Lysis 5. Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation 6. Separate Soluble/Aggregated Proteins (Centrifugation) Lysis->Centrifugation WB 7. Western Blot for Target Protein Centrifugation->WB Curve 8. Generate Melt Curve & Determine ΔTm WB->Curve

References

Application Note: A Strategic Guide to Developing Novel Protein Degraders Using the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to induce the complete removal of disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for selective protein elimination.[2][3][4] The rational design of effective PROTACs requires a modular approach, hinging on the selection of a high-affinity "warhead" for the POI, an optimized linker, and a potent E3 ligase recruiter. This guide provides a detailed framework for researchers, scientists, and drug development professionals on leveraging the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold as a versatile starting point for the development of novel protein degraders, particularly those targeting the human kinome. We detail the strategic rationale for its use, provide step-by-step protocols for synthesis and cellular validation, and offer expert insights into the optimization process.

The this compound Scaffold: A Privileged Starting Point

The selection of an appropriate warhead is a critical first step in degrader design. The this compound scaffold presents a compelling starting point due to its unique combination of structural and chemical properties.

Chemical and Physical Properties

The fundamental characteristics of the scaffold are summarized below.

PropertyValueReference
CAS Number 1311275-33-8[5][6]
Molecular Formula C₆H₅BrN₄[7][6]
Molecular Weight 213.03 g/mol [7][6]
Appearance Yellow solid
Storage 2-8°C, protect from light[8]
Key Features Pyrrolo[3,2-d]pyrimidine core, reactive bromine handle
Rationale for Use in Degrader Development

The utility of this scaffold is rooted in two key features:

  • Bioisosterism to Adenine: The pyrrolo[3,2-d]pyrimidine core is a 7-deazapurine analog, making it structurally similar to adenine.[9] This mimicry allows it to effectively target the ATP-binding pocket of many protein kinases, one of the largest and most therapeutically important gene families.[10][11][12] Kinases are primary targets in oncology and inflammation, and developing degraders instead of inhibitors can offer advantages in overcoming resistance and achieving a more profound and durable biological response.[1][10]

  • Synthetically Tractable Bromine Handle: The bromine atom at the 7-position is not merely a substituent; it is a versatile chemical handle. It provides a specific and reliable site ("exit vector") for the attachment of a linker, a crucial step in PROTAC synthesis. This position allows for the linker to extend away from the putative kinase hinge-binding region, minimizing interference with target engagement while enabling proximity to the recruited E3 ligase. Reactions like the Suzuki-Miyaura coupling are well-established for functionalizing such aryl halides, providing a robust method for linker installation.[13]

Conceptual Design of a PROTAC Degrader

A PROTAC's mechanism is catalytic, involving the formation of a ternary complex between the POI and an E3 ligase.[3] This process, illustrated below, leads to the ubiquitination of the POI, marking it for destruction by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Degrader) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Protein of Interest (e.g., Kinase) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Marked for Degradation E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Binds E3 Ternary->PROTAC PROTAC is Recycled Ternary->POI Ubiquitination Ternary->E3 E3 is Recycled Ub Ubiquitin (Ub) Ub->Ternary E1/E2 bring Ub Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: The catalytic cycle of a PROTAC degrader.

A General Workflow for Degrader Development

The development process is a multi-step, iterative cycle that combines chemical synthesis with biological evaluation.

Development_Workflow Scaffold 1. Scaffold Selection (7-Bromo-5H-pyrrolo [3,2-d]pyrimidin-4-amine) Synthesis 2. PROTAC Synthesis (Linker Attachment & E3 Ligand Conjugation) Scaffold->Synthesis Screening 3. Primary Screening (Western Blot for Degradation) Synthesis->Screening Potency 4. Potency & Efficacy (DC50 / Dmax Determination) Screening->Potency Validation 5. Mechanism Validation (Proteasome Dependence) Potency->Validation Optimization 6. Lead Optimization (Iterative SAR) Validation->Optimization Optimization->Synthesis Modify Linker/ Warhead

Caption: Workflow for novel protein degrader development.

Protocol 1: Synthesis of a PROTAC Library

This protocol outlines a representative synthesis of a PROTAC using this compound as the warhead, a polyethylene glycol (PEG) linker, and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.[2][4] PEG linkers are often used to improve the solubility and cell permeability of the final PROTAC molecule.[3]

Step A: Linker Attachment via Suzuki Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a highly robust and versatile method for forming carbon-carbon bonds. Here, it is used to attach a linker, functionalized with a boronic acid pinacol ester, to the 7-position of the pyrrolopyrimidine scaffold.

Materials:

  • This compound

  • (tert-Butoxycarbonyl)-amino-PEG(n)-boronic acid pinacol ester (n=2, 4, 6, etc.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add the desired Boc-amino-PEG(n)-boronic acid pinacol ester (1.2 equivalents).

  • Add K₂CO₃ (3 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents).

  • Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture at 80-90°C under an inert atmosphere for 4-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected, linker-modified scaffold.

Step B: Boc Deprotection

Rationale: The Boc protecting group on the terminal amine of the linker must be removed to allow for subsequent coupling to the E3 ligase ligand.

Procedure:

  • Dissolve the purified product from Step A in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-30% v/v) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS indicates complete deprotection.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine salt is often used directly in the next step.

Step C: Amide Coupling to E3 Ligase Ligand

Rationale: Amide bond formation is a reliable method for the final conjugation. Here, the free amine on the linker is coupled to a carboxylic acid-functionalized pomalidomide derivative, a common CRBN recruiter.

Materials:

  • Amine-functionalized scaffold from Step B

  • Pomalidomide-COOH derivative (e.g., 4-carboxy-pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent.

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the pomalidomide-COOH derivative (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) and stir for 10 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized scaffold (1.1 equivalents) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours under a nitrogen atmosphere, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example PROTAC LibraryWarheadLinkerE3 Ligase Ligand
Degrader-1 7-pyrrolo[3,2-d]pyrimidin-4-amine-PEG₂-Pomalidomide
Degrader-2 7-pyrrolo[3,2-d]pyrimidin-4-amine-PEG₄-Pomalidomide
Degrader-3 7-pyrrolo[3,2-d]pyrimidin-4-amine-PEG₆-Pomalidomide

Protocol 2: Cellular Characterization and Validation

Once synthesized, the novel degraders must be tested in a relevant cell line that expresses both the target protein and the recruited E3 ligase (e.g., CRBN).

Step A: Assessment of Target Protein Degradation by Western Blot

Rationale: Western blotting provides a direct visualization of the reduction in target protein levels following treatment with the degrader.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 18-24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Step B: Determination of DC₅₀ and Dₘₐₓ

Rationale: A dose-response curve allows for the quantification of the degrader's potency (DC₅₀: the concentration at which 50% of the target protein is degraded) and efficacy (Dₘₐₓ: the maximal degradation achieved).

Procedure:

  • Perform a Western blot as described in Step A with a finely titrated concentration range of the degrader.

  • Quantify the band intensities for the target protein, normalized to the loading control.

  • Plot the percentage of remaining protein relative to the vehicle control against the log of the degrader concentration.

  • Fit the data to a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) using software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.

ParameterDescriptionIdeal Value
DC₅₀ Potency of degradationLow nanomolar (nM)
Dₘₐₓ Efficacy of degradation> 90%
Step C: Mechanistic Validation

Rationale: To confirm that the observed protein loss is due to the intended PROTAC mechanism, it is crucial to show that it is dependent on the proteasome and the recruited E3 ligase.

Validation_Workflow Degrader Treat cells with PROTAC degrader WB1 Western Blot: Observe Degradation Degrader->WB1 Rescue Co-treat with PROTAC and Proteasome Inhibitor (e.g., MG132) WB2 Western Blot: Degradation should be 'rescued' (blocked) Rescue->WB2 KO Treat E3 Ligase Knockout/Knockdown Cells with PROTAC WB3 Western Blot: Degradation should be abolished KO->WB3

Caption: Workflow for validating the mechanism of action.

Proteasome Dependence Protocol:

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours.

  • Add the PROTAC degrader at a concentration known to cause significant degradation (e.g., 5x DC₅₀) and co-incubate for the standard treatment duration.

  • Include controls: vehicle only, PROTAC only, and proteasome inhibitor only.

  • Harvest cell lysates and perform a Western blot.

  • Expected Outcome: The proteasome inhibitor should block the degradation induced by the PROTAC, resulting in protein levels similar to the vehicle control.

Troubleshooting and Scientific Insights

  • No Degradation Observed: This can be due to poor ternary complex formation. The linker length is a critical parameter; synthesize a library with varying linker lengths (e.g., PEG₂, PEG₄, PEG₆) and compositions (alkyl vs. PEG) to find the optimal geometry.[3]

  • The "Hook Effect": At very high concentrations, PROTACs can sometimes show reduced degradation. This occurs when binary complexes (PROTAC-POI or PROTAC-E3) are favored over the productive ternary complex. A bell-shaped dose-response curve is indicative of this effect. This is a hallmark of a well-behaved PROTAC and is not necessarily a negative result.

  • Poor Cell Permeability: PROTACs are often large molecules that violate traditional drug-likeness rules. If poor permeability is suspected, consider using more hydrophobic alkyl linkers or modifying the warhead to improve physicochemical properties.

  • E3 Ligase Choice: While CRBN and VHL are the most used E3 ligases, over 600 are encoded in the human genome.[2][14] If a CRBN-based degrader is ineffective, developing a VHL-based equivalent can be a viable alternative strategy, as the geometry of the resulting ternary complex will be different.[15]

Conclusion

The this compound scaffold is a powerful and versatile starting point for the rational design of novel protein degraders. Its adenine-like core provides a privileged structure for targeting kinases, while its chemically tractable bromine handle allows for systematic and robust synthetic elaboration. By following the integrated design, synthesis, and validation protocols outlined in this guide, researchers can efficiently explore the chemical space of PROTACs and develop potent and selective molecules for both tool compound generation and therapeutic discovery.

References

The Strategic Application of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine in Targeted Protein Degradation of IRAK4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition to Eradication in Kinase-Driven Pathologies

The paradigm of therapeutic intervention for kinase-driven diseases is undergoing a fundamental shift from occupancy-based inhibition to event-driven elimination. Targeted Protein Degradation (TPD) has emerged at the forefront of this evolution, offering a powerful strategy to nullify the function of pathogenic proteins by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS). Within the expanding TPD toolkit, Proteolysis-Targeting Chimeras (PROTACs) have demonstrated remarkable potential. These heterobifunctional molecules act as catalytic bridges, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

The 7-deazapurine scaffold, exemplified by 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine , has been identified as a privileged structure for the development of kinase-targeting ligands. Its inherent ability to engage the ATP-binding site of various kinases makes it an ideal "warhead" for constructing potent and selective PROTACs. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory and oncological signaling.

The Rationale for IRAK4 Degradation: A Dual-Function Target

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) family of receptors.[1][3] Upon activation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it orchestrates downstream signaling cascades, primarily through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[4][5]

Crucially, IRAK4 possesses both kinase-dependent and kinase-independent scaffolding functions.[4][6] While traditional small-molecule inhibitors can effectively block the kinase activity of IRAK4, they often fail to disrupt its scaffolding function, which can be sufficient to sustain pathological signaling.[1][7] This limitation underscores the therapeutic advantage of a degradation-based approach. By inducing the complete removal of the IRAK4 protein, PROTACs can abrogate both its catalytic and scaffolding activities, offering a more profound and durable therapeutic effect.[4][6]

Mechanism of Action: Orchestrating IRAK4 Destruction

A PROTAC derived from this compound functions by inducing the formation of a ternary complex between IRAK4 and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). The 7-deazapurine core of the warhead binds to the ATP pocket of IRAK4, while the other end of the PROTAC molecule is appended with a ligand that recruits the chosen E3 ligase. The linker connecting these two moieties is a critical determinant of the stability and geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation IRAK4 IRAK4 Target Protein PROTAC 7-Deazapurine PROTAC IRAK4->PROTAC Binding Proteasome 26S Proteasome IRAK4->Proteasome Recognition & Degradation IRAK4_PROTAC_E3 IRAK4-PROTAC-E3 E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->PROTAC Recruitment Ub Ubiquitin (Ub) Ub->IRAK4 Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides IRAK4_PROTAC_E3->Ub Ubiquitination

Figure 1: Mechanism of IRAK4 degradation mediated by a PROTAC derived from this compound.

Protocols for the Development and Characterization of IRAK4 Degraders

Protocol 1: Synthesis of an IRAK4-Targeting PROTAC

This protocol provides a generalized scheme for the synthesis of an IRAK4 PROTAC using this compound as the starting material for the warhead. The synthesis involves the attachment of a linker to the 7-deazapurine core, followed by conjugation to an E3 ligase ligand. The choice of linker and E3 ligase ligand will influence the final properties of the PROTAC and should be empirically optimized.

Step 1: Functionalization of the 7-Deazapurine Core The bromine atom at the 7-position of this compound provides a convenient handle for derivatization. A common strategy is to introduce a linker precursor via a Suzuki or Sonogashira coupling reaction. For example, a boronic ester- or alkyne-functionalized linker can be coupled to the 7-position.

Step 2: Linker Attachment The functionalized 7-deazapurine is then reacted with a linker containing a complementary reactive group. For instance, if an alkyne-functionalized linker was introduced in Step 1, it can be coupled to an azide-functionalized E3 ligase ligand via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Step 3: Conjugation to the E3 Ligase Ligand The final step involves the conjugation of the warhead-linker intermediate to the E3 ligase ligand. This is typically achieved through an amide bond formation between a carboxylic acid on one component and an amine on the other, facilitated by standard peptide coupling reagents (e.g., HATU, HOBt).

Step 4: Purification and Characterization The final PROTAC product is purified by reverse-phase high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: In-Cell Western Blot for Determination of IRAK4 Degradation (DC50 and Dmax)

This protocol describes the use of Western blotting to quantify the dose-dependent degradation of IRAK4 in cultured cells.

Materials:

  • Cell line expressing endogenous IRAK4 (e.g., human peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines).

  • IRAK4-targeting PROTAC and a negative control (e.g., the warhead alone or an inactive epimer of the PROTAC).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against IRAK4.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) and the negative control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples, add Laemmli buffer, and heat to denature. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary anti-IRAK4 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control signal. Plot the normalized IRAK4 levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm the formation of the IRAK4-PROTAC-E3 ligase ternary complex in a cell-free system.

Materials:

  • Recombinant tagged IRAK4 protein (e.g., GST-tagged).

  • Recombinant tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).

  • Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST).

  • Fluorescently labeled anti-tag antibody (e.g., Alexa Fluor 488-conjugated anti-His).

  • IRAK4-targeting PROTAC.

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup: In a microplate, add the recombinant IRAK4 and E3 ligase proteins at optimized concentrations.

  • Antibody Addition: Add the Tb-conjugated and fluorescently labeled antibodies.

  • PROTAC Titration: Add a serial dilution of the IRAK4 PROTAC.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the components to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a plate reader, with excitation of the donor (Tb) and emission detection at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal increases with PROTAC concentration until it reaches a maximum, after which the "hook effect" may be observed at higher concentrations due to the formation of binary complexes.

Quantitative Data and Performance Metrics

The efficacy of PROTACs derived from this compound can be quantified by several key parameters. The following table provides representative data for a hypothetical IRAK4-targeting PROTAC, "Compound X," which recruits the VHL E3 ligase.

ParameterDescriptionValue (Compound X)
IRAK4 Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the PROTAC to IRAK4.15 nM
VHL Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the PROTAC to the VHL E3 ligase.50 nM
DC50 (Cellular Degradation) The concentration of the PROTAC that induces 50% degradation of IRAK4 in cells.5 nM
Dmax (Cellular Degradation) The maximum percentage of IRAK4 degradation achieved at saturating PROTAC concentrations.>95%
Functional IC50 (Cytokine Release) The concentration of the PROTAC that inhibits 50% of LPS-induced IL-6 release in PBMCs.10 nM

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 PROTAC Development & Characterization Synthesis PROTAC Synthesis (from 7-Bromo-5H-pyrrolo [3,2-d]pyrimidin-4-amine) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Ternary_Complex Ternary Complex Formation Assay (TR-FRET) Purification->Ternary_Complex Degradation_Assay Cellular Degradation Assay (Western Blot for DC50/Dmax) Ternary_Complex->Degradation_Assay Functional_Assay Functional Cellular Assay (Cytokine Release) Degradation_Assay->Functional_Assay

Figure 2: A streamlined workflow for the development and characterization of IRAK4-targeting PROTACs.

Conclusion and Future Perspectives

This compound serves as a versatile and highly effective starting point for the rational design and synthesis of potent and selective kinase-targeting PROTACs. The application of this building block in the development of IRAK4 degraders highlights the power of TPD to address challenging therapeutic targets with dual functionalities. The protocols and data presented in this application note provide a robust framework for researchers to advance their own discovery programs in this exciting and rapidly evolving field. Future efforts will likely focus on the fine-tuning of linker composition and length to optimize ternary complex formation, as well as the exploration of novel E3 ligase ligands to expand the scope and selectivity of this therapeutic modality.

References

Troubleshooting & Optimization

Technical Support Center: 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming its inherently low aqueous solubility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound and the underlying reasons for its solubility challenges.

Q1: What is this compound, and why is its solubility often a challenge?

A: this compound is a heterocyclic organic molecule built on a pyrrolo[2,3-d]pyrimidine scaffold. This core structure is also known as 7-deazapurine, which is found in various biologically active molecules and nucleoside analogs.[1][2]

The poor solubility of this compound stems from several key physicochemical properties:

  • Molecular Planarity: The fused ring system is largely planar. This planarity allows molecules to stack efficiently in the solid state, leading to strong intermolecular interactions (crystal lattice energy).[3][4] A high lattice energy requires more energy to break the crystal structure apart, resulting in lower solubility.

  • Intermolecular Hydrogen Bonding: The structure contains two hydrogen bond donors (-NH2 and -NH- groups) and three hydrogen bond acceptor sites (the three nitrogen atoms in the rings).[5] This enables the formation of a robust hydrogen-bonding network in the solid state, further stabilizing the crystal lattice and reducing its affinity for dissolving in water.

  • High Melting Point: A consequence of high crystal lattice energy is often a high melting point. According to the General Solubility Equation (GSE), solubility is inversely related to both the melting point and the lipophilicity (logP) of a compound.[6] Disrupting the crystal packing can lower the melting point and improve solubility.[7]

Q2: Could the specific batch of my compound have different solubility characteristics?

A: Absolutely. This phenomenon is likely due to polymorphism , which is the ability of a solid compound to exist in multiple crystalline forms.[8][9] These different polymorphs have the same chemical composition but different arrangements of molecules in the crystal lattice.

Key Implications of Polymorphism:

  • Varying Physical Properties: Polymorphs can have different melting points, stabilities, and, most importantly, solubilities.

  • Metastable vs. Stable Forms: Often, a more soluble "metastable" form is initially produced, which can convert over time or under certain conditions (like in a solvent slurry) to a more thermodynamically stable, but less soluble, form.[10][11]

  • Experimental Inconsistency: If you observe significant variations in solubility or dissolution rates between different batches of the compound, it is a strong indicator that you may be working with different polymorphic forms.[8]

If batch-to-batch variability is a persistent issue, advanced solid-state characterization (e.g., X-Ray Diffraction, Differential Scanning Calorimetry) may be required to identify and control the polymorphic form.[9]

Part 2: Troubleshooting Guide for Solubility Enhancement

This section provides a structured, problem-and-solution approach to systematically improve the solubility of this compound in your experiments.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for a biological assay. What is happening and how can I prevent it?

A: This is a classic and frequent challenge in drug discovery, known as "crashing out." It occurs because the compound is highly soluble in the neat organic solvent (like DMSO) but exceeds its thermodynamic solubility limit when diluted into the predominantly aqueous environment of your assay buffer.

To resolve this, you should follow a systematic troubleshooting workflow.

G cluster_0 Initial Problem cluster_1 Step 1: pH Modification cluster_2 Step 2: Co-Solvent Addition cluster_3 Solution Start Compound precipitates in aqueous buffer pH_Check Is the amine group protonated at assay pH? Start->pH_Check Adjust_pH Prepare acidic stock (e.g., pH 2-4) to protonate the amine pH_Check->Adjust_pH No Cosolvent Incorporate a biocompatible co-solvent (e.g., PEG 400) into the final assay buffer pH_Check->Cosolvent Yes, but still precipitates Adjust_pH->pH_Check Re-evaluate Success Solubility Issue Resolved Adjust_pH->Success Soluble Cosolvent->Success

Caption: Troubleshooting workflow for compound precipitation.

Q4: How exactly do I use pH to improve solubility?

A: The 4-amino group on the pyrimidine ring is basic and can be protonated by an acid. This protonation forms a salt in situ, which is significantly more polar and, therefore, more water-soluble than the neutral free base.[12][13]

  • Target Concentration: Determine the highest stock concentration needed for your experiments (e.g., 10 mM).

  • Solvent Preparation: Prepare a suitable acidic solvent. A common and effective choice is 10-50 mM HCl in water or a 50:50 ethanol:water mixture. The goal is a pH between 2 and 4.

  • Dissolution: Add the calculated mass of this compound to the acidic solvent.

  • Energy Input: Gently warm the mixture (to 30-40°C) and sonicate or vortex until the solid is fully dissolved. The formation of the hydrochloride salt should facilitate dissolution.

  • pH Check: After dissolution, check the pH of the stock solution. Ensure it remains in the acidic range.

  • Dilution: When this acidic stock is diluted into a larger volume of neutral assay buffer (e.g., pH 7.4), the buffer capacity should be sufficient to neutralize the small amount of acid, while the compound remains in solution due to the initial solubilization.

Caution: Always confirm that the final pH of your assay is not significantly altered by the addition of the acidic stock and that the pH change does not affect your biological system.

Q5: Which co-solvents are recommended, and what are the best practices for using them?

A: Co-solvents are organic solvents mixed with water to create a solvent system with a polarity that is more favorable for dissolving non-polar compounds.[14][15] For cell-based assays, it is crucial to use co-solvents with low toxicity.

Co-SolventTypical Final ConcentrationKey Characteristics
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Low toxicity, highly effective for many poorly soluble drugs.[14]
Propylene Glycol (PG) 1-5% (v/v)Common pharmaceutical excipient, good solubilizing power.
Ethanol 0.5-2% (v/v)Use with caution; can affect cell viability at higher concentrations.
Glycerol 1-10% (v/v)Very low toxicity, but can increase viscosity significantly.
  • Prepare Compound Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mM).

  • Prepare Co-solvent Buffer: Create your final aqueous buffer (e.g., PBS, pH 7.4) containing the desired percentage of the co-solvent. For example, for a 5% PEG 400 buffer, add 5 mL of PEG 400 to 95 mL of PBS.

  • Serial Dilution: Perform serial dilutions of your DMSO stock directly into the co-solvent-containing buffer. This one-step process is often more effective than diluting into a buffer and then adding a co-solvent.

  • Final Concentration: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.

Q6: For long-term use and formulation development, is there a more permanent way to improve solubility?

A: Yes. For drug development programs, salt formation is a primary strategy to permanently enhance the aqueous solubility of ionizable compounds.[16][17][18] Instead of relying on formulation tricks for each experiment, you can chemically convert the poorly soluble free base into a stable, highly soluble salt form.

The process involves reacting the basic amine group of your compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) to form a stable salt.[12][18]

G cluster_0 Salt Formation Reaction Compound This compound (Free Base, Poorly Soluble) Salt Ammonium Salt Form (e.g., Hydrochloride Salt, Highly Soluble) Compound->Salt + Acid Acid (e.g., HCl) Acid->Salt

Caption: Principle of salt formation for solubility enhancement.

This process is typically performed by synthetic chemists. If you consistently face solubility issues, requesting a salt form of the compound (e.g., this compound HCl) from your supplier or chemistry team is a highly effective long-term solution.[19]

References

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 1311275-33-8). As a key building block in medicinal chemistry, particularly for protein degraders, ensuring its stability and purity is paramount for reproducible and successful experimental outcomes.[1] This document addresses common questions and troubleshooting scenarios related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

There is varied guidance from suppliers, ranging from room temperature to refrigerated conditions.[1][2] To ensure maximum stability and prevent degradation, the most conservative and recommended approach is to store the compound at 2-8°C, protected from light .[2][3][4] The compound is a yellow solid, and any significant color change may indicate degradation.[2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture uptake and oxidation.[5]

Q2: Is this compound sensitive to light?

Yes. Multiple sources explicitly recommend protecting the compound from light during storage.[2][3] This suggests a potential for photodegradation. The pyrrolo[3,2-d]pyrimidine core, an analogue of purine, contains chromophores that can absorb UV-Vis light, potentially leading to bond cleavage or unwanted side reactions. For this reason, it is crucial to store the material in an amber vial or a container wrapped in aluminum foil, and to minimize exposure to ambient light during weighing and preparation of solutions.

Q3: How should I handle the compound upon receipt and during routine use?

Proper handling is critical to maintain the integrity of the compound and ensure user safety.

  • Ventilation: Always handle the solid material in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side shields.[5]

  • Dispensing: Avoid creating dust when weighing the solid. Use appropriate spatulas and weighing techniques.

  • Incompatibilities: Store the compound away from strong oxidizing agents and foodstuff containers.[5]

Q4: Can I store this compound dissolved in a solvent?

While convenient, long-term storage in solution is generally not recommended without specific stability data in the chosen solvent. If you must store solutions, even for a short term, follow these guidelines:

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF).

  • Storage Conditions: Store aliquots at -20°C or -80°C to slow down degradation kinetics.

  • Inert Atmosphere: If possible, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Validation: Before use in a critical experiment, it is wise to re-analyze the solution's purity via LC-MS or a similar technique if it has been stored for an extended period.

Troubleshooting Guide

This section addresses common experimental issues that may arise from the improper handling or storage of this compound.

Scenario 1: My reaction yield is inconsistent or lower than expected.

  • Possible Cause: Degradation of the starting material. The amine and pyrrole functionalities can be susceptible to oxidation, while the C-Br bond can be subject to nucleophilic substitution or reduction under certain conditions. If the compound has been stored improperly (e.g., exposed to light, moisture, or air for extended periods), its purity may have decreased.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, check the purity of your solid starting material using a suitable analytical method like LC-MS or ¹H NMR. Compare this to the Certificate of Analysis (CoA) from the supplier.

    • Use Fresh Aliquot: Always use a fresh, previously unopened vial of the compound if possible. If you are using a stock container, ensure it has been stored correctly.

    • Follow Handling Protocol: Adhere strictly to the recommended handling procedures, especially minimizing exposure to light and air during weighing and addition to the reaction.

Scenario 2: I am observing unexpected peaks in the LC-MS or NMR spectrum of my starting material.

  • Possible Cause: This is a direct indication of degradation or the presence of impurities. The compound's predicted pKa is around 12.18, indicating it is a weakly basic compound.[3] Exposure to acidic conditions could lead to salt formation or degradation, while exposure to moisture and light could lead to hydrolysis or photolytic byproducts.

  • Troubleshooting Steps:

    • Isolate and Re-purify: If the purity is unacceptable for your application, consider re-purifying the material by a suitable method such as recrystallization or column chromatography. However, this may not always be feasible for small quantities.

    • Source New Material: The most reliable solution is to obtain a new, high-purity batch of the compound from a reputable supplier.

    • Implement QC Protocol: For all new batches, perform an incoming quality control check as a standard laboratory procedure.

Scenario 3: The color of the solid has darkened from yellow to brown.

  • Possible Cause: A visible color change is a strong indicator of chemical degradation. This is often due to slow oxidation or polymerization reactions upon exposure to air and/or light over time.

  • Troubleshooting Steps:

    • Do Not Use: It is highly advisable not to use the discolored material in your experiments, as the presence of impurities can lead to unpredictable results, side reactions, and difficult purification.

    • Review Storage Practices: This event should trigger a review of your laboratory's storage procedures. Ensure that containers are being sealed properly, desiccants are used where necessary, and light-sensitive compounds are adequately protected.

Data Summary and Protocols

Summary of Storage and Handling Parameters
ParameterRecommendationRationale
Long-Term Storage 2-8°C, Protect from light, Dry conditionsMinimizes thermal and photodegradation; prevents hydrolysis.[2][3][4]
Short-Term Storage Room temperature (for brief periods), desiccated, protected from lightAcceptable for immediate use, but prolonged exposure is not advised.[1]
Handling In a well-ventilated fume hoodPrevents inhalation of fine powder.[5]
PPE Chemical-resistant gloves, safety glasses, lab coatEnsures personal safety from skin and eye contact.[5]
Solutions Store as frozen aliquots (-20°C or -80°C) under inert gasSlows degradation in solution; prevents oxidation.
Protocol: Incoming QC and Aliquoting of this compound

This protocol ensures the integrity of a newly received batch and prepares it for safe, long-term storage.

  • Visual Inspection: Upon receipt, visually inspect the container for an intact seal. Note the appearance of the compound (should be a yellow solid) and compare it with the supplier's description.[2]

  • Documentation Review: Log the batch number and review the provided Certificate of Analysis (CoA) for purity specifications (typically ≥97%).[1]

  • Initial Purity Check (Optional but Recommended):

    • Prepare a dilute solution in a suitable solvent (e.g., DMSO or MeOH).

    • Acquire a quick purity profile using LC-MS to confirm the expected molecular weight (213.04 g/mol for C₆H₅BrN₄) and purity.[1]

    • Alternatively, obtain a ¹H NMR spectrum to verify the structure.

  • Aliquoting (in a controlled environment):

    • In a fume hood with minimal light exposure, carefully weigh out smaller, experiment-sized portions of the compound into pre-labeled, amber glass vials.

    • This practice minimizes the number of times the main stock container is opened, reducing its exposure to atmospheric moisture and air.

  • Storage:

    • Tightly cap the vials. For extra protection against moisture, you can wrap the cap with parafilm.

    • Place all aliquots and the main stock container in a designated, clearly labeled secondary container.

    • Store this secondary container in a refrigerator at 2-8°C.[2][3][4]

Visual Workflow

The following diagram outlines the decision-making process for handling and storing the compound to maintain its stability.

G receive Receive Compound (CAS: 1311275-33-8) inspect Visual Inspection & CoA Review receive->inspect qc_check Perform QC Check? (LC-MS / NMR) inspect->qc_check Passes Visual? degraded Quarantine & Contact Supplier (Do Not Use) inspect->degraded Fails Visual? aliquot Aliquot into Amber Vials in Fume Hood qc_check->aliquot Yes / Passes QC use_now Prepare for Immediate Use qc_check->use_now No (Immediate Use) qc_check->degraded Fails QC store_long Long-Term Storage (2-8°C, Dark, Dry) aliquot->store_long store_main Store Main Stock (2-8°C, Dark, Dry) aliquot->store_main use_now->store_main Store Remainder

Caption: Decision Tree for Handling and Storage.

References

Technical Support Center: 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your research and development endeavors. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of working with this important heterocyclic compound.

Introduction to this compound

This compound, a 7-deazapurine analog, is a crucial building block in medicinal chemistry and drug discovery. Its structure is foundational for the development of various kinase inhibitors and other therapeutic agents. The selective introduction of a bromine atom at the 7-position of the pyrrole ring is a key synthetic step, which can sometimes be challenging. This guide will address common issues encountered during this reaction, focusing on the identification and mitigation of side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete Consumption of Starting Material (5H-pyrrolo[3,2-d]pyrimidin-4-amine)

  • Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting material remaining even after prolonged reaction time.

  • Probable Cause & Scientific Rationale:

    • Insufficient Brominating Agent: The stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), is critical. An insufficient amount will naturally lead to incomplete conversion.

    • Decomposition of NBS: NBS can decompose over time, especially if not stored properly (cool, dry, and dark conditions). Impure or old NBS will have lower reactivity.[1]

    • Inadequate Activation: Electrophilic aromatic substitution on the electron-rich pyrrole ring requires the generation of an electrophilic bromine species. In some cases, particularly with less reactive substrates, a catalytic amount of acid may be necessary to activate the NBS.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Solvents that do not fully dissolve the starting material or the reagent can lead to heterogeneous reaction conditions and slower conversion.

  • Recommended Solutions:

    • Verify Stoichiometry: Ensure at least one full equivalent of high-purity NBS is used. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents).

    • Use Freshly Recrystallized NBS: If the NBS is old or appears discolored (yellowish-brown), it should be recrystallized from water to ensure high purity and reactivity.[1]

    • Optimize Reaction Conditions: Consider the addition of a catalytic amount of a non-nucleophilic acid, such as a Lewis acid (e.g., FeBr₃), to enhance the electrophilicity of the bromine.[2]

    • Solvent Selection: Ensure the chosen solvent (e.g., anhydrous acetonitrile, THF, or DMF) provides good solubility for the starting material. The reaction should be performed under anhydrous conditions to prevent side reactions.[1][3]

Issue 2: Formation of Multiple Brominated Products (Over-bromination)

  • Symptom: Mass spectrometry or NMR analysis indicates the presence of di- and possibly tri-brominated species in the crude product mixture.

  • Probable Cause & Scientific Rationale:

    • Excess Brominating Agent: The pyrrolo[3,2-d]pyrimidine core is an electron-rich heterocyclic system, making it susceptible to multiple electrophilic substitutions. Using a significant excess of NBS can lead to the formation of di-bromo and other poly-brominated side products.

    • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can favor over-bromination. The initial mono-brominated product is still activated towards further electrophilic attack.

  • Recommended Solutions:

    • Control Stoichiometry: Carefully control the amount of NBS used, aiming for a 1:1 molar ratio with the starting material.

    • Slow Addition of NBS: Add the NBS portion-wise or as a solution via a dropping funnel to maintain a low concentration of the brominating agent in the reaction mixture. This minimizes localized excess that can lead to over-bromination.[2]

    • Low-Temperature Reaction: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for the mono-brominated product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[2]

Issue 3: Presence of Unidentified Impurities

  • Symptom: TLC or HPLC analysis shows multiple spots or peaks that do not correspond to the starting material or the desired product.

  • Probable Cause & Scientific Rationale:

    • Formation of Isomeric Products: Depending on the reaction conditions and the specific pyrrolopyrimidine isomer, bromination could potentially occur at other positions on the ring system, leading to the formation of constitutional isomers.

    • Solvent-Related Byproducts: If protic solvents like alcohols are present (even as impurities in other solvents), they can react with the brominating agent or intermediates to form alkoxy-substituted byproducts.

    • Degradation of Starting Material or Product: Pyrrolopyrimidine derivatives can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to heat and light, which may lead to decomposition.

  • Recommended Solutions:

    • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use to prevent the formation of solvent-adducts.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Purification Strategy: A robust purification method, such as silica gel column chromatography, is often necessary to separate the desired product from closely related impurities. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of this compound?

A1: N-Bromosuccinimide (NBS) is the most commonly used and generally preferred reagent for this transformation. It is a solid, which makes it easier and safer to handle compared to liquid bromine.[5] It provides a source of electrophilic bromine under relatively mild conditions.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 9:1), can be used to separate the starting material from the product and any major side products.[6] The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What is a typical purification procedure for this compound?

A3: The most common method for purifying this compound is silica gel column chromatography. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is often effective in separating the desired product from unreacted starting material and side products.[4]

Q4: Can I use other brominating agents besides NBS?

A4: While NBS is the most common, other brominating agents like dibromohydantoin (DBDMH) or pyridine tribromide (PyBr₃) could potentially be used. However, these may require different reaction conditions (e.g., higher temperatures) and may have different cost and safety profiles.[3] For most applications, NBS offers a good balance of reactivity, selectivity, and ease of handling.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of 5H-pyrrolo[3,2-d]pyrimidin-4-amine

This protocol is a generalized procedure based on the bromination of similar pyrrolopyrimidine cores and should be optimized for specific laboratory conditions.

  • Dissolve the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 5H-pyrrolo[3,2-d]pyrimidin-4-amine (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).

  • Cool the Reaction Mixture: Cool the solution to 0 °C in an ice bath.

  • Prepare the NBS Solution: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same anhydrous solvent.

  • Add NBS Solution: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of ethyl acetate/petroleum ether as the eluent).[6] The reaction is typically complete within 2-4 hours.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation
Potential Side Product Molecular Weight Probable Cause Mitigation Strategy
Dibromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine292.94Excess NBS, high temperature, long reaction timeUse 1:1 stoichiometry of NBS, slow addition, low temperature
Unreacted Starting Material134.14Insufficient NBS, impure NBS, poor solubilityUse slight excess of pure NBS, optimize solvent
Alkoxy-substituted byproductVariesPresence of alcohol in the solventUse anhydrous solvents

Visualizations

Reaction Pathway and Potential Side Products

Reaction_Pathway SM 5H-pyrrolo[3,2-d]pyrimidin-4-amine NBS NBS (1 equiv) Solvent, 0°C to RT SM->NBS Solvent_impurity Alcohol Impurity SM->Solvent_impurity Product This compound NBS->Product NBS_excess Excess NBS Product->NBS_excess OverBrom Di-bromo Side Product NBS_excess->OverBrom Alkoxy_product Alkoxy Side Product Solvent_impurity->Alkoxy_product

Caption: Synthetic route to this compound and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Analysis (TLC/LC-MS) Incomplete Incomplete Reaction? Start->Incomplete OverBrom Over-bromination? Incomplete->OverBrom No CheckNBS Check NBS Purity & Stoichiometry Incomplete->CheckNBS Yes OtherImp Other Impurities? OverBrom->OtherImp No ControlStoich Control Stoichiometry & Addition Rate OverBrom->ControlStoich Yes Success Successful Reaction OtherImp->Success No Anhydrous Use Anhydrous Solvents OtherImp->Anhydrous Yes OptimizeCond Optimize Conditions (Temp, Solvent) CheckNBS->OptimizeCond LowerTemp Lower Reaction Temperature ControlStoich->LowerTemp Purify Column Chromatography Anhydrous->Purify

References

Technical Support Center: Optimizing Suzuki Coupling of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical building block in their synthetic campaigns. The unique electronic properties and multiple coordination sites of this heteroaromatic amine present specific challenges that require a nuanced approach to achieve high yields and purity.

This document moves beyond standard protocols to explain the underlying principles and causality behind experimental choices, providing you with the tools to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the Substrate

This compound is an electron-rich N-heterocycle. This characteristic presents a distinct set of challenges compared to simple aryl bromides:

  • Catalyst Inhibition: The exocyclic amine and the multiple nitrogen atoms within the pyrrolopyrimidine core can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.

  • Oxidative Addition Rate: The electron-donating nature of the ring system can slow down the rate-limiting oxidative addition step of the palladium(0) catalyst to the C-Br bond.[1]

  • Side Reactions: The substrate's complexity makes it susceptible to various side reactions, including protodebromination (hydrodehalogenation) and competitive reactions involving the N-H bond of the pyrrole.

Success hinges on selecting a catalytic system that is robust enough to overcome these challenges, primarily by using sterically hindered and electron-rich ligands that promote the desired catalytic cycle over off-cycle deactivation pathways.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how do I fix it?

A1: This is a classic symptom of catalyst inactivity or failure of the reaction to initiate.

Potential Causes & Solutions:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and promote undesirable homocoupling of the boronic acid.[2]

    • Solution: Ensure all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes or by using a freeze-pump-thaw technique (3 cycles). Assemble your reaction under a positive pressure of inert gas.[3][4]

  • Catalyst Inhibition/Poor Ligand Choice: As mentioned, the nitrogen atoms in your substrate can poison the catalyst. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.

    • Solution: Switch to a more robust catalyst system. Sterically bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed to accelerate the key steps of the catalytic cycle and resist inhibition.[5][6][7] Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3) which are air-stable and generate the active Pd(0) species in situ.[8][9]

  • Impure Reagents: Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[10][11][12] Impurities in solvents or starting materials can also poison the catalyst.

    • Solution: Use high-purity boronic acid from a reputable supplier.[10] If the boronic acid is old, consider purchasing a new batch or converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction, though this may require more forcing conditions.[12] Use anhydrous, high-purity solvents.

  • Inappropriate Base: The base may not be strong enough or soluble enough to facilitate the crucial transmetalation step.

    • Solution: For many heterocyclic couplings, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is more effective than Na₂CO₃ or K₂CO₃.[13] Ensure the base is finely powdered to maximize its surface area and reactivity.

Q2: My reaction works, but the yield is poor, and I see a significant amount of debrominated starting material (5H-pyrrolo[3,2-d]pyrimidin-4-amine). How can I suppress this side reaction?

A2: Protodebromination (or hydrodehalogenation) is a common side reaction, especially with electron-rich heteroaromatics.

Potential Causes & Solutions:

  • Source of Hydride: The hydride source can be trace water, alkoxide bases, or even the solvent (e.g., alcohols).

    • Solution: Avoid alcohol-based solvents if debromination is a major issue.[2] Switch to anhydrous aprotic solvents like 1,4-dioxane or toluene. If an aqueous system is necessary, ensure it is thoroughly degassed. Use a carbonate or phosphate base instead of hydroxide or alkoxide bases.

  • Slow Reductive Elimination: If the final C-C bond-forming step (reductive elimination) is slow, the Ar-Pd(II)-Ar' intermediate may have a longer lifetime, allowing for decomposition pathways like debromination to occur.

    • Solution: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate reductive elimination.[14][15]

  • Reaction Time/Temperature: Prolonged reaction times at high temperatures can promote decomposition pathways.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. It may be counterintuitive, but sometimes a slightly higher temperature for a shorter duration gives a cleaner profile than a lower temperature for a longer time.

Q3: I am observing significant homocoupling of my boronic acid. What is causing this and how can I minimize it?

A3: Homocoupling (R-B(OH)₂ → R-R) is primarily caused by oxygen.

Potential Causes & Solutions:

  • Inadequate Inert Atmosphere: This is the most common cause. Oxygen facilitates an oxidative pathway that leads to the dimerization of the boronic acid.

    • Solution: Re-evaluate your degassing procedure. Ensure a constant, gentle positive pressure of nitrogen or argon is maintained throughout the reaction setup and duration.[2]

  • Stoichiometry: Using a large excess of the boronic acid can increase the statistical probability of homocoupling.

    • Solution: Start with a modest excess of boronic acid (e.g., 1.2 - 1.5 equivalents). Avoid using a large excess unless necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand system is the best starting point? A: For a challenging substrate like this, starting with a second or third-generation Buchwald precatalyst is highly recommended. A system like XPhos Pd G3 or SPhos Pd G3 (1-3 mol %) is an excellent choice. These catalysts are air-stable, easy to handle, and are highly active for coupling electron-rich heteroaryl halides.[8][9] If these are unavailable, Pd₂(dba)₃ with a suitable ligand like XPhos or SPhos is a good alternative. While classic catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ might work for simple boronic acids, they often fail or give low yields with this substrate.[16]

Q: How do I select the optimal base and solvent? A: The base and solvent are interdependent. A common and effective system is K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 4:1 or 5:1) solvent mixture.[13] The phosphate base is effective, and the aqueous dioxane provides good solubility for both the organic and inorganic components. If water-sensitive functional groups are present, a completely anhydrous system using a base like potassium fluoride (KF) in anhydrous dioxane can be attempted.[17]

Q: What is the ideal reaction temperature? A: This is highly dependent on the reactivity of the specific boronic acid and the catalyst system. A good starting point is 80-100 °C . Monitor the reaction progress. If conversion is slow, the temperature can be increased to 110 °C (reflux in dioxane). Microwave-assisted heating can also be highly effective, often reducing reaction times from hours to minutes and minimizing side product formation.[8][9][18]

Q: Should I use a boronic acid or a boronate ester? A: Boronic acids are generally more reactive and often lead to faster reactions.[1] However, they are less stable and more prone to protodeboronation.[11][12] Boronate esters (like pinacol esters) are significantly more stable, easier to purify, and have a longer shelf-life.[12] If you are struggling with reproducibility or boronic acid decomposition, switching to the corresponding pinacol boronate ester is a wise troubleshooting step, but be prepared to use slightly higher temperatures or longer reaction times.

Data & Protocols

Recommended Reaction Parameters

The table below summarizes starting conditions for optimization. The choice of boronic acid (electron-rich vs. electron-poor) will significantly impact the optimal conditions.

EntryCatalyst System (2 mol %)Base (2.0 eq.)Solvent SystemTemp (°C)Expected Outcome
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)100Baseline: Moderate yield with simple arylboronic acids; may fail with complex partners.
2Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)90Traditional: Often slow, prone to catalyst deactivation and side reactions.[13]
3XPhos Pd G3K₃PO₄Dioxane/H₂O (5:1)100Recommended: High efficiency for a broad range of aryl and heteroaryl boronic acids.[8][9]
4Pd₂(dba)₃ / SPhosCs₂CO₃2-MeTHF/H₂O (10:1)110Alternative: Excellent for difficult couplings; Cesium Carbonate can enhance reactivity.
Experimental Protocols

Crucial First Step for Both Protocols: All solvents must be rigorously degassed with N₂ or Ar for at least 30 minutes prior to use. All solid reagents should be dried, and the reaction vessel should be flame-dried under vacuum and backfilled with inert gas.

Protocol 1: Standard Conditions using Pd(dppf)Cl₂
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.03 eq.), and finely powdered K₂CO₃ (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Optimized Conditions using a Buchwald Precatalyst
  • Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or boronate ester (1.3 eq.), XPhos Pd G3 (0.02 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Under a positive pressure of argon, add the degassed solvent system (e.g., 1,4-dioxane/water 5:1 v/v, or 2-MeTHF) to achieve a concentration of ~0.1 M.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress. These reactions are often complete within 1-4 hours.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

Visualized Workflows & Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation bx BX(OR)₂ oa_complex->bx X⁻ trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product arx Ar-X (7-Bromo-Substrate) arx->pd0 boronic Ar'-B(OR)₃⁻ boronic->oa_complex base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield check_inert Is the system fully inert (degassed)? start->check_inert No check_reagents Are reagents (esp. boronic acid) pure? start->check_reagents Yes sol_inert Action: Improve degassing (Ar sparge, FPT). check_inert->sol_inert check_catalyst Is the catalyst system robust enough? check_reagents->check_catalyst Yes sol_reagents Action: Use new, high-purity reagents or switch to a boronate ester. check_reagents->sol_reagents No check_conditions Are base/solvent/temp optimal? check_catalyst->check_conditions Yes sol_catalyst Action: Switch to Buchwald ligand/precatalyst (e.g., XPhos Pd G3). check_catalyst->sol_catalyst No sol_conditions Action: Screen bases (K₃PO₄) and solvents (Dioxane). Optimize temperature. check_conditions->sol_conditions

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Key Parameter Relationshipsdot

// Central Node Yield [label="High Yield &\nPurity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doubleoctagon];

// Primary Parameters Catalyst [label="Catalyst System", fillcolor="#FBBC05"]; Base [label="Base Choice", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inert [label="Inert Atmosphere", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Substrate [label="Reagent Quality", fillcolor="#FBBC05"]; Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Catalyst -> Yield [label=" Accelerates\n Rate-Limiting Steps"]; Base -> Yield [label=" Enables\n Transmetalation"]; Solvent -> Yield [label=" Affects Solubility\n & Reactivity"]; Inert -> Yield [label=" Prevents Catalyst\n Death & Homocoupling"]; Substrate -> Yield [label=" Avoids Catalyst\n Poisoning"]; Temp -> Yield [label=" Balances Rate vs.\n Decomposition"];

// Inter-parameter connections Base -> Substrate [style=dashed, label=" Activates Boronic Acid"]; Catalyst -> Base [style=dashed, dir=both]; Solvent -> Base [style=dashed, label=" Solubilizes"]; }

References

Technical Support Center: Purification of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine and its derivatives. This class of heterocyclic compounds, while promising as scaffolds in medicinal chemistry, often presents unique purification challenges.[1] This guide is structured to provide practical, field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound derivatives?

The most common and effective purification techniques are silica gel flash column chromatography and recrystallization.[2][3][4] Flash chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of solid compounds, especially on a larger scale. For very challenging separations or high-purity requirements for biological testing, preparative HPLC (often reverse-phase) may be employed.[5]

Q2: What are the typical impurities I should expect from the synthesis of these derivatives?

Impurities can stem from several sources.[6] Common culprits include:

  • Unreacted Starting Materials: Such as the parent this compound or the alkylating/arylating agent.

  • Inorganic Salts: Reagents like cesium carbonate (Cs₂CO₃) or other bases used in N-alkylation reactions can persist if the aqueous workup is incomplete.[3]

  • Side Products: Depending on the reaction, side products from N-alkylation at different positions or degradation of the starting material or product can occur.

  • Solvents: Residual high-boiling solvents like DMF or DMSO from the reaction can be difficult to remove.

Q3: How do I choose between flash chromatography and recrystallization?

The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound. The following decision tree can guide your choice.

G start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the desired product a solid? start->is_solid purity_check Is the major spot >90% pure with few, distinct impurity spots? is_solid->purity_check Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No separation_check Are impurities well-separated from the product on TLC? purity_check->separation_check Yes purity_check->chromatography No recrystallize Attempt Recrystallization separation_check->recrystallize Yes separation_check->chromatography No oily_product Product is an oil or amorphous solid chromatography->oily_product complex_mixture Complex mixture or co-eluting impurities chromatography->complex_mixture

Caption: Decision workflow for selecting a primary purification method.

Q4: What analytical methods are essential for confirming the purity of the final product?

A combination of techniques is crucial for unambiguously determining purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for quickly assessing the number of components in a sample and confirming the molecular weight of the desired product.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.[7]

  • HPLC (High-Performance Liquid Chromatography): Used to obtain a quantitative measure of purity (e.g., >95%) by integrating the peak areas.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: My compound is streaking badly on the silica TLC plate and column, leading to poor separation.

  • Underlying Cause: The amine functionality on the pyrrolo[3,2-d]pyrimidine core is basic. It can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking. Highly polar compounds can also exhibit this behavior.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation.

    • Switch Solvent System: If you are using a standard ethyl acetate/hexane system, try switching to a different system like dichloromethane/methanol. The differing solvent properties can alter the selectivity and improve separation.[2]

    • Consider Alternative Stationary Phases: If streaking persists, your compound may not be stable on silica.[9] Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reverse-phase chromatography.

Problem 2: I'm getting a very low yield after flash chromatography, and I can't see my compound in any of the fractions.

  • Underlying Cause: This is a common and frustrating issue with several potential causes.[9]

    • A) Compound Degradation: The compound may be unstable on silica gel and is decomposing on the column.

    • B) Irreversible Adsorption: The compound is highly polar and is sticking irreversibly to the silica at the top of the column.

    • C) Insufficient Eluent Polarity: The solvent system you are using is not polar enough to elute the compound from the column.

    • D) Compound is Non-UV Active: If you are relying solely on a UV lamp to monitor fractions, your compound might not be UV-active, or its chromophore may have been altered.

  • Troubleshooting Workflow:

G start Low Yield / No Product After Chromatography stability_check Is compound stable on silica? (Spot on TLC, let sit 1 hr, re-run) start->stability_check decomposed Compound Decomposed. Consider alumina, reverse-phase, or recrystallization. stability_check->decomposed No stable Compound is Stable stability_check->stable Yes polarity_check Did you try flushing column with a very polar solvent? (e.g., 10-20% MeOH in DCM) stable->polarity_check eluted Product Eluted. Original eluent was not polar enough. Re-develop TLC method. polarity_check->eluted Yes not_eluted Still No Product polarity_check->not_eluted No stain_check Did you try a non-UV stain on your TLC plates? (e.g., KMnO₄, vanillin) not_eluted->stain_check visualized Product is not UV-active. Use staining to track fractions. stain_check->visualized Yes not_visualized Product is likely irreversibly adsorbed. stain_check->not_visualized No

Caption: Troubleshooting workflow for low recovery after chromatography.

Problem 3: My compound "oils out" during recrystallization instead of forming crystals.

  • Underlying Cause: "Oiling out" occurs when the solution becomes supersaturated before it reaches the optimal temperature for crystal nucleation.[4] This is often caused by the compound's melting point being lower than the boiling point of the solvent, or by the presence of impurities that disrupt the crystal lattice formation.

  • Solution:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator. Rapid cooling promotes oiling.

    • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at room temperature until the solution just begins to turn cloudy. Warm slightly to clarify and then cool slowly. Common pairs include DCM/Hexane, Methanol/Water, or DMSO/Water.[4]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line.[10] Alternatively, add a tiny "seed" crystal from a previously purified batch.

Problem 4: My purified compound looks clean by ¹H NMR, but LC-MS shows a persistent impurity with the same mass.

  • Underlying Cause: You are likely dealing with a regioisomer. For instance, in N-alkylation reactions on the pyrrolo[3,2-d]pyrimidine scaffold, substitution can sometimes occur on different nitrogen atoms of the ring system, leading to isomers with identical molecular weights. These isomers often have very similar polarities and NMR spectra, making them difficult to distinguish and separate.

  • Solution:

    • Optimize Chromatography: This requires high-resolution separation. Try using a shallower solvent gradient in your column (e.g., increasing the polar component by 1-2% increments).

    • Preparative HPLC: This is often the best method for separating stubborn isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[5]

    • Advanced NMR: If separation is impossible, you may need to use 2D NMR techniques (like NOESY or HMBC) to definitively identify the structures of the major and minor isomers.

Standard Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline; solvent systems must be optimized via TLC for each specific derivative.

  • TLC Optimization: Develop a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides a retention factor (Rƒ) of ~0.3 for your desired compound.[9]

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to pack it evenly without air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of a solvent (DCM is often a good choice). Use a pipette to carefully apply the solution to the top of the packed silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude material in a suitable solvent (e.g., DCM, Methanol). Add a small amount of silica gel (~2-3x the weight of your compound) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the column bed.[9]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or hand bellows) to begin elution at a steady drip rate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate and develop it in the optimized solvent system.

    • Visualize the spots using a UV lamp and/or a chemical stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This is a powerful technique for purifying solid compounds.[4]

  • Solvent Selection: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid and heat the mixture to boiling (using a hot plate with stirring). Continue adding small portions of the hot solvent until the compound just completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table

ParameterRecommended Solvents & SystemsRationale & Notes
Reaction Solvent DMF, THF, AcetonitrileCommon solvents for N-alkylation and cross-coupling reactions.[3]
Workup/Extraction Ethyl Acetate, DichloromethaneGood for extracting pyrrolopyrimidine derivatives from aqueous layers.[3]
Chromatography (Normal Phase) Hexane/Ethyl Acetate, DCM/MethanolStandard systems. Add 0.5-1% Et₃N for basic compounds to prevent tailing.[2][3]
Chromatography (Reverse Phase) Water/Acetonitrile, Water/MethanolOften with 0.1% formic acid or TFA as a modifier. Good for polar compounds and isomer separation.[5][7]
Recrystallization Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/HexaneSelection is highly compound-dependent and requires empirical screening.[4]

References

Technical Support Center: Synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1311275-33-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the scaled-up synthesis of this important heterocyclic building block. We will address common questions and troubleshooting scenarios to ensure a robust and reproducible process.

The pyrrolo[3,2-d]pyrimidine core is an isomer of the more common 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, which is a key component in many biologically active compounds.[3][4] The successful and selective synthesis of its brominated derivative is crucial for further functionalization via cross-coupling reactions to generate novel molecular entities for drug discovery programs.[5][6]

Synthetic Overview: Electrophilic Bromination

The most direct route to this compound is the electrophilic bromination of the 5H-pyrrolo[3,2-d]pyrimidin-4-amine starting material. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The primary challenge lies in achieving high regioselectivity for the C7 position while avoiding common side reactions, especially on a larger scale.

Synthesis_Overview SM 5H-pyrrolo[3,2-d]pyrimidin-4-amine Product This compound SM->Product Reagent Brominating Agent (e.g., NBS) Reagent->SM 1. Conditions Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->SM Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Is Starting Material Consumed? (Check by TLC/HPLC) Start->Check_SM Check_NBS Check NBS Quality & Stoichiometry Check_SM->Check_NBS No Check_Workup Investigate Work-up & Isolation Procedure Check_SM->Check_Workup Yes Check_Conditions Review Reaction Temp & Time Check_NBS->Check_Conditions OK Sol_Add_NBS Use fresh NBS; consider adding 0.1 eq more Check_NBS->Sol_Add_NBS Issue Found Sol_Increase_Time Increase reaction time or warm gently (to ~30°C) Check_Conditions->Sol_Increase_Time Issue Found Sol_Optimize_Workup Optimize extraction pH; check for product loss in aqueous layers Check_Workup->Sol_Optimize_Workup Success Yield Improved Sol_Increase_Time->Success Sol_Add_NBS->Success Sol_Optimize_Workup->Success Side_Reactions cluster_main Reaction Pathways cluster_products SM Starting Material 5H-pyrrolo[3,2-d]pyrimidin-4-amine Product Desired Product (7-Bromo) SM->Product + NBS (1.1 eq) Low Temp Side_Product1 Side Product (6-Bromo Isomer) SM->Side_Product1 Poor Selectivity Side_Product2 Side Product (Di-bromo) Product->Side_Product2 + Excess NBS High Temp

References

Validation & Comparative

A Comparative Guide to E3 Ligase Handles for Targeted Protein Degradation: Situating 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine in the PROTAC Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase handle is a critical determinant of a PROTAC (Proteolysis Targeting Chimera) degrader's success. This guide provides a comparative analysis of commonly employed and emerging E3 ligase handles, offering insights into their mechanisms, performance, and the experimental validation required for robust PROTAC development. We will also clarify the role of specific chemical scaffolds, such as 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, within the PROTAC design framework.

The PROTAC Modality: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI).[1] They function as a molecular bridge, simultaneously binding to the POI and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1] A PROTAC molecule is comprised of three key components: a "warhead" that binds the POI, a ligand that recruits an E3 ligase (the "handle"), and a chemical linker that connects the two.[1] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Warhead Binding PROTAC_bound->E3_bound Handle Binding Ub Ubiquitin PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC_bound PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Clarifying the Role of this compound

While listed as a "Protein Degrader Building Block" by chemical suppliers, this compound is not an E3 ligase handle.[2] Instead, its pyrrolopyrimidine core is a common scaffold for developing ligands that bind to the active sites of various proteins, particularly kinases. Research on similar 7H-pyrrolo[2,3-d]pyrimidine derivatives has demonstrated their efficacy as potent and selective inhibitors of kinases such as Bruton's tyrosine kinase (BTK), as well as Mer and Axl tyrosine kinases.[3][4]

Therefore, this compound serves as a versatile starting material or intermediate for the synthesis of the "warhead" component of a PROTAC, which is designed to target a specific disease-causing protein for degradation. The bromine atom on the scaffold provides a convenient chemical handle for attaching a linker, which would then be connected to an E3 ligase handle to complete the PROTAC molecule.

A Comparative Analysis of Prominent E3 Ligase Handles

The choice of E3 ligase to recruit is a pivotal decision in PROTAC design, as it can significantly influence the degrader's potency, selectivity, and pharmacokinetic properties.[5] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for TPD.[6]

Von Hippel-Lindau (VHL) Handles

The Von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited ligases in PROTAC development due to its broad tissue expression and well-characterized small molecule ligands.[4] VHL-recruiting PROTACs have demonstrated high potency, often achieving degradation at nanomolar concentrations.[7]

PROTAC Example Target Cell Line DC50 Dmax Reference
PROTAC 139 BRD4PC33.3 nM97%[8]
PROTAC 139 BRD4EOL-10.87 nM96%[8]
SMARCA2 Degrader SMARCA2-<100 nM>90%[8]
Cereblon (CRBN) Handles

Cereblon (CRBN) is another highly utilized E3 ligase in TPD, largely due to the availability of well-established ligands derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide.[6] CRBN-based PROTACs have shown remarkable efficacy in degrading a wide array of target proteins.[9]

PROTAC Example Target Cell Line DC50 Dmax Reference
PROTAC 6b BTK-<300 nM75%[9]
CDK6 Degrader 10 CDK6JurkatpDC50 9.1-[9]
METTL3/14 Degrader 4j METTL3MV4-110.44 µM-[10][11]
METTL3/14 Degrader 4j METTL14MV4-110.13 µM-[10][11]
SHP2 Degrader 191 SHP2MV4-116.02 nM-[]
Emerging E3 Ligase Handles: Expanding the Toolbox

To overcome the limitations of relying on a small number of E3 ligases, researchers are actively exploring novel handles to expand the scope of TPD.

  • DCAF16: DDB1 and CUL4-associated factor 16 (DCAF16) has emerged as a promising E3 ligase for TPD, particularly for nuclear proteins.[13] Covalent handles have been developed to recruit DCAF16, leading to potent and selective degradation of targets like BRD9.[13][14]

PROTAC Example Target Cell Line DC50 Dmax Reference
AMPTX-1 BRD9MV4-110.5 nM93%[14]
AMPTX-1 BRD9MCF-72 nM70%[14]
MC-25B FKBP12_NLSMDA-MB-2310.35 µM89%[15]
  • RNF4: RING finger protein 4 (RNF4) is a SUMO-targeted ubiquitin E3 ligase, offering a distinct mechanism for POI recruitment.[16] The development of covalent recruiters for RNF4 has expanded the repertoire of E3 ligases available for PROTAC design.[16]

Experimental Validation of PROTACs: A Step-by-Step Guide

The robust characterization of a PROTAC's activity requires a series of well-designed experiments to confirm its mechanism of action and quantify its efficacy.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis Ternary_Complex Ternary Complex Formation Assay (SPR, TR-FRET) Start->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cell-Based Degradation Assay (Western Blot) Ubiquitination->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis End Optimized PROTAC Data_Analysis->End

Figure 2: A typical experimental workflow for the evaluation of a novel PROTAC.

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[17]

Materials:

  • Purified, tagged POI (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

  • Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled anti-tag antibody (e.g., AF488-anti-His)

  • PROTAC of interest

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.5)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix containing the POI, E3 ligase complex, and both antibodies at optimized concentrations.[18]

  • Assay Assembly: Add the PROTAC dilutions to the assay plate.

  • Add the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.[17]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor emission and acceptor emission).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to assess ternary complex formation.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of the POI in a reconstituted system.[19][20]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/RBX1)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer (containing MgCl2)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: On ice, assemble the reaction mixture containing E1, E2, E3, POI, ubiquitin, and PROTAC (or DMSO as a vehicle control) in the reaction buffer.[20]

  • Initiate Reaction: Start the reaction by adding ATP.[19]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.[19][20]

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.[19]

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[19]

Protocol 3: Western Blot for Protein Degradation

Western blotting is the standard method for quantifying the reduction in POI levels within cells after PROTAC treatment.[1][21]

Materials:

  • Cultured cells

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[22]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[21]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[21]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[21][22]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[21]

    • Incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[21]

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to normalize the data.[21]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7]

Conclusion

The rational design of potent and selective PROTACs hinges on a deep understanding of the interplay between the target protein, the linker, and the E3 ligase handle. While chemical scaffolds like this compound are crucial for constructing the target-binding warhead, the choice of an E3 ligase handle from an expanding toolbox including VHL, CRBN, and emerging ligases like DCAF16 and RNF4, dictates the ultimate degradation efficiency. A systematic evaluation of PROTACs through a cascade of biophysical and cell-based assays is paramount to validating their mechanism of action and advancing the development of this transformative therapeutic modality.

References

A Comparative Guide to Efficacy: PROTAC-mediated Degradation vs. Small Molecule Inhibition of Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers in Drug Discovery, Centered on the Versatile Pyrrolo[3,2-d]pyrimidine Scaffold

In the landscape of targeted therapy, particularly against protein kinases, two dominant strategies have emerged: occupancy-based inhibition and event-driven degradation. While traditional small molecule inhibitors have revolutionized medicine, the advent of Proteolysis-Targeting Chimeras (PROTACs) offers a fundamentally different and potentially more potent method of neutralizing disease-driving proteins. This guide provides a detailed comparison of these two modalities, using the Janus Kinase (JAK) family as a representative target class. We frame this discussion around the 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold, a privileged structure in medicinal chemistry that serves as a foundational building block for both high-affinity kinase inhibitors and potent PROTAC degraders.

Understanding the Molecular Players and Their Mechanisms

The molecule this compound is not itself an active biological inhibitor but rather a key chemical intermediate. Its core, a pyrrolopyrimidine ring system, is a deaza-isostere of adenine, the nitrogenous base of ATP.[1] This structural mimicry makes it an ideal starting point for designing molecules that target the ATP-binding pocket of protein kinases.[2] Depending on the subsequent chemical elaboration, this scaffold can be developed into a potent kinase inhibitor or a warhead for a PROTAC degrader.

Modality 1: The Inhibitor Approach (Occupancy-Driven Pharmacology)

Small molecule kinase inhibitors, often referred to as "kinibs," function by physically occupying the active site of a target kinase, primarily the pocket where ATP binds. This competitive binding prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling cascade.[3] The efficacy of an inhibitor is maintained as long as a sufficient concentration of the drug is present to occupy the target, a principle known as occupancy-driven pharmacology.[4]

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical intracellular tyrosine kinases that transduce signals from cytokines and growth factors via the JAK-STAT pathway.[5][6] Dysregulation of this pathway is central to numerous inflammatory diseases and cancers, making JAKs a prime therapeutic target.[7] Many approved JAK inhibitors ("jakinibs") are built upon similar heterocyclic scaffolds.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK Active JAK Kinase CytokineReceptor->JAK Activates STAT_inactive STAT JAK->STAT_inactive Phosphorylates (p) STAT_active p-STAT (Dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates to Nucleus Inhibitor Small Molecule Inhibitor (e.g., Jakinib) Inhibitor->JAK Binds & Blocks ATP Site GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription

Figure 1: Mechanism of a small molecule JAK inhibitor.

Modality 2: The PROTAC Approach (Event-Driven Pharmacology)

PROTACs are heterobifunctional molecules comprising three parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[10] Instead of merely blocking the POI, a PROTAC forms a ternary complex, bringing the target protein and the E3 ligase into close proximity.[11] This induced proximity allows the E3 ligase to tag the target protein with a polyubiquitin chain, marking it for destruction by the cell's own waste disposal machinery, the proteasome.[4]

Crucially, after the target is degraded, the PROTAC molecule is released and can proceed to induce the degradation of another target protein.[4] This catalytic, event-driven mechanism means that a small number of PROTAC molecules can eliminate a large number of target proteins, often leading to profound and durable pathway inhibition at sub-stoichiometric concentrations.[12][13]

G PROTAC PROTAC POI Target Protein (e.g., JAK Kinase) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex TernaryComplex->PROTAC Released & Recycled Ub Ubiquitin (Ub) TernaryComplex->Ub Recruits PolyUbPOI Poly-ubiquitinated Target Protein Ub->PolyUbPOI Tags POI Proteasome Proteasome PolyUbPOI->Proteasome Recognized & Degraded by Proteasome->Degradation

Figure 2: Catalytic mechanism of a PROTAC degrader.

Head-to-Head Efficacy & Performance Comparison

The choice between an inhibitor and a degrader is not trivial and carries significant implications for potency, selectivity, and the potential to overcome therapeutic challenges like drug resistance.

FeatureSmall Molecule Inhibitor (e.g., Jakinib)PROTAC Degrader (e.g., JAK-PROTAC)
Mechanism of Action Occupancy-based, competitive inhibition of active site.Event-driven, catalytic degradation of the entire protein.[13]
Primary Efficacy Metric IC50 : Concentration for 50% inhibition of kinase activity.DC50 : Concentration for 50% degradation of target protein.
Potency Requires high, sustained concentrations to maintain target occupancy.Effective at very low, sub-stoichiometric concentrations due to catalytic nature.[12]
Selectivity Dependent solely on warhead binding affinity. Can have off-target inhibition of related kinases.Determined by both warhead binding and the stability of the ternary complex, offering an additional layer of selectivity.[10]
Effect on Target Inhibits only the catalytic function of the protein.Eliminates the entire protein, ablating both catalytic and non-catalytic scaffolding functions.[4]
Resistance Mechanisms Susceptible to resistance from mutations in the drug-binding site.Can overcome resistance by degrading the mutated protein, as only weak binding may be required for ternary complex formation.[14][15]
Pharmacodynamics Effect diminishes as drug concentration falls.Effect can be sustained long after the drug has been cleared, as new protein synthesis is required.[12]
Key Advantages of the PROTAC Modality
  • Overcoming Drug Resistance: A significant challenge with kinase inhibitors is the emergence of resistance, often through mutations in the kinase's drug-binding site. A prime example is the C481S mutation in Bruton's tyrosine kinase (BTK), which confers resistance to the covalent inhibitor ibrutinib.[15] Multiple studies have shown that BTK-targeting PROTACs can effectively degrade this resistant mutant, as the PROTAC warhead does not rely on the same covalent interaction and can still form a productive ternary complex.[15][16][17] This demonstrates a powerful advantage for degraders in treating relapsed or refractory diseases.

  • Enhanced Selectivity: Kinase ATP-binding sites are highly conserved across the kinome, making it challenging to design highly selective inhibitors. PROTACs can achieve superior selectivity. The formation of a stable ternary complex relies on favorable protein-protein interactions between the target and the E3 ligase, a requirement that may not be met by closely related off-target kinases even if the PROTAC warhead binds to them.[4]

  • Eliminating Scaffolding Functions: Many kinases have non-catalytic roles, acting as scaffolding proteins to assemble larger signaling complexes. Inhibitors only silence the kinase activity but leave the protein intact to perform these other functions. By completely removing the protein, PROTACs eliminate all its functions, which can lead to a more profound and complete shutdown of a signaling pathway.[4]

Experimental Protocols for Efficacy Evaluation

To empirically compare these two modalities, a series of well-defined experiments are required. Below are foundational protocols for assessing protein degradation, kinase inhibition, and overall cellular effects.

Protocol 1: Western Blot for Protein Degradation (PROTAC Efficacy)

This assay directly measures the amount of target protein remaining in cells after treatment, which is the definitive measure of PROTAC activity.

Workflow Diagram:

G Start 1. Cell Seeding & Treatment (Varying [PROTAC], time) Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Start->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 4. SDS-PAGE (Separate proteins by size) Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (Anti-Target, Anti-Loading Control) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Imaging 9. Chemiluminescent Imaging SecondaryAb->Imaging Analysis 10. Densitometry Analysis (Normalize to loading control) Imaging->Analysis End Calculate DC50 & Dmax Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. As a bioisostere of adenine, a core component of adenosine triphosphate (ATP), this heterocyclic system is adept at targeting the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention.[1][2][4] The introduction of a bromine atom at the C7-position of the pyrrole ring creates a versatile chemical handle, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, which serves as a pivotal starting point for the synthesis of diverse and potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from this core, focusing on modifications that influence their inhibitory potency and selectivity against key oncogenic kinases like EGFR, VEGFR, and Aurora Kinase.[5]

Core Scaffold Analysis and Rationale for Modification

The 7-deazapurine core orients itself within the ATP-binding pocket of kinases, with the 4-amino group typically forming crucial hydrogen bonds with the "hinge region" of the enzyme. The 7-bromo substituent does not directly participate in binding but serves as a key site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6] This allows for the strategic introduction of various aryl and heteroaryl groups to probe the solvent-exposed region of the kinase, influencing potency, selectivity, and physicochemical properties.

Further modifications are commonly explored at two other key positions:

  • N5-position of the pyrrole ring: Substituents here can modulate solubility and interact with the ribose-binding pocket or solvent front.

  • C4-amino group: Alterations to this group can fine-tune hinge-binding affinity and introduce vectors for covalent inhibition.

The logical workflow for developing potent inhibitors from this scaffold follows a well-trodden path in drug discovery, starting from synthesis and progressing through rigorous biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Analogs Diverse Analog Library Coupling->Analogs KinaseAssay In Vitro Kinase Inhibition (IC50 Determination) Analogs->KinaseAssay Screening CellAssay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->CellAssay SAR SAR Analysis CellAssay->SAR Data Analysis LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt LeadOpt->Coupling Iterative Design

Caption: Drug discovery workflow for 7-deazapurine analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 7-bromo-7-deazapurine scaffold has yielded potent inhibitors against several kinase families. The data below, synthesized from multiple studies, compares the impact of substitutions at the C7 and C4 positions on inhibitory activity, primarily against Epidermal Growth Factor Receptor (EGFR) and related kinases.

Modifications at the C7-Position

The C7-position is critical for establishing interactions in the solvent-exposed region of the kinase active site. Replacing the bromine with various aryl groups via Suzuki coupling is a common strategy to enhance potency.

Core Scaffold C7-Substituent (R1) C4-Substituent (R2) Target Kinase(s) Activity (IC50) Key SAR Insights Reference
7-R1-pyrrolo[3,2-d]pyrimidin-4-R2PhenylPhenylaminoEGFR, Aurora AµM rangeThe unsubstituted phenyl group provides a baseline activity, often demonstrating dual inhibition.[5]
7-R1-pyrrolo[3,2-d]pyrimidin-4-R23-FluorophenylPhenylaminoEGFRnM rangeIntroduction of a fluorine atom at the meta-position of the C7-phenyl ring significantly increases potency against EGFR.[7]
7-R1-pyrrolo[3,2-d]pyrimidin-4-R2Phenyl(3-Bromophenyl)aminoEGFRPotent (nM)A bromine on the C4-anilino ring is a common feature in potent EGFR inhibitors.[8]
7-R1-pyrrolo[3,2-d]pyrimidin-4-R2Phenyl(4-Acrylamidophenyl)aminoEGFR (mutant)Highly Potent (nM)The acrylamide group acts as a "warhead" for irreversible covalent binding to a cysteine residue (e.g., Cys797) in the active site, overcoming resistance mutations.[9][10]
7-R1-pyrrolo[3,2-d]pyrimidin-4-R26-Ethoxynaphthyl(Cyclopropylmethyl)aminoPfCDPK40.210 µMBulky, electron-rich groups at C7 can be tailored to target kinases in other organisms, such as Plasmodium falciparum.[6]

Key Takeaways from C7-Modification:

  • Aryl and Heteroaryl Groups: These are generally favored over alkyl groups. Their planarity and ability to engage in π-stacking interactions can enhance binding affinity.

  • Electronic Effects: Electron-withdrawing groups, such as fluorine, on the C7-phenyl ring often lead to a significant increase in inhibitory potency.[7]

  • Steric Bulk: Larger groups, like a naphthyl ring, can improve potency but must be carefully chosen to fit the specific topology of the target kinase's active site.[6]

Modifications at the C4-Position: The Path to Irreversible Inhibition

The C4-anilino moiety is a cornerstone of many kinase inhibitors, forming critical hydrogen bonds with the kinase hinge region. A particularly successful strategy has been the incorporation of an electrophilic "warhead" to form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site.[11][12] This converts the compound into an irreversible inhibitor.

The most common warhead is an acrylamide group, which undergoes a Michael addition reaction with the thiol side chain of a cysteine residue.[10] This strategy offers several advantages:

  • Increased Potency: Covalent bond formation can overcome competition from high intracellular ATP concentrations.[10]

  • Prolonged Duration of Action: The inhibitor remains bound to the enzyme even after the circulating drug is cleared.[10]

  • Overcoming Resistance: It can effectively inhibit mutant kinases that have developed resistance to non-covalent inhibitors, such as the T790M "gatekeeper" mutation in EGFR.[9]

G cluster_kinase Kinase Active Site cluster_inhibitor Irreversible Inhibitor Cys Cysteine Residue (e.g., Cys797 in EGFR) Hinge Hinge Region Scaffold 7-Deazapurine Scaffold Scaffold->Hinge H-Bonds Warhead Acrylamide Warhead (Michael Acceptor) Warhead->Cys Covalent Bond Formation (Michael Addition)

Caption: Binding mode of an irreversible 7-deazapurine inhibitor.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol 1: General Synthesis of 7-Aryl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Analogs via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis, a cornerstone for creating a diverse library of analogs for comparison.

Rationale: The Suzuki-Miyaura coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and commercial availability of a vast array of boronic acids, allowing for extensive exploration of the chemical space at the C7-position.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1) in a microwave vial, add the desired arylboronic acid (1.2 eq) and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the reaction mixture.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl analog.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method for determining the inhibitory constant (IC₅₀) of the synthesized analogs.

Rationale: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. It is a high-throughput, sensitive, and non-radioactive method for quantifying inhibitor binding to a kinase. The self-validating nature comes from multiple controls (no inhibitor, no ATP, no enzyme) run in parallel.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (analogs) in DMSO, then dilute further into the reaction buffer.

  • Reaction Mixture: In a 384-well plate, add the following in order:

    • Test compound dilution.

    • Europium-labeled anti-tag antibody mixed with the GST-tagged kinase of interest (e.g., EGFR T790M).

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (the fluorescent probe).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the ability of the compounds to inhibit the growth of cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCC827, which harbors an EGFR mutation) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 72 hours. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor like Osimertinib).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold is a highly validated starting point for the development of potent kinase inhibitors. Structure-activity relationship studies have consistently shown that C7-aryl substitution is a primary driver of potency, with electronic modifications on this ring offering a clear path to optimization. Furthermore, the strategic incorporation of an acrylamide warhead on a C4-anilino substituent has proven to be a powerful strategy for achieving irreversible inhibition, high potency, and the ability to overcome clinical resistance mechanisms.[9][10]

Future research in this area should focus on developing analogs with improved kinase selectivity to minimize off-target effects and enhancing pharmacokinetic properties to improve oral bioavailability and in vivo efficacy. The continued exploration of novel, less-reactive covalent warheads could also lead to inhibitors with improved safety profiles while retaining the benefits of covalent targeting.

References

Validating the Mechanism of Action of Novel Protein Degraders: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) represent a leading class of these novel drugs, acting as molecular bridges to bring a target protein and an E3 ubiquitin ligase into proximity, thereby hijacking the cell's natural disposal machinery.[1][2] This guide provides a comprehensive framework for validating the mechanism of action of novel degraders, with a focus on those incorporating the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold, a building block in the synthesis of protein degraders.[3][4][5][6] We will delve into the critical experiments required to confirm each step of the degradation cascade, from target engagement to final proteasomal degradation, and compare the available methodologies to enable robust and reliable data generation.

The PROTAC Catalytic Cycle: A Stepwise Validation Approach

A PROTAC's efficacy hinges on its ability to successfully orchestrate a series of molecular events.[1] Validating a novel degrader, therefore, requires a multi-pronged experimental strategy that interrogates each stage of this process. The core mechanism involves the formation of a ternary complex, subsequent ubiquitination of the target protein, and its recognition and degradation by the proteasome.[1][7][8]

PROTAC Mechanism of Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PROTAC PROTAC (e.g., containing 7-Bromo-5H-pyrrolo [3,2-d]pyrimidin-4-amine) PROTAC->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.

I. Confirming Target Engagement in a Cellular Context

The initial and most fundamental step is to verify that the degrader molecule can enter the cell and bind to its intended target protein. While traditional biochemical assays can measure binding to purified proteins, live-cell assays provide more physiologically relevant data by assessing target engagement within the complex cellular milieu.[9]

Comparative Analysis of Target Engagement Assays
Assay CategorySpecific AssayPrincipleKey ParametersAdvantagesDisadvantages
Cell-Based Assays NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc®-tagged target protein and a fluorescent tracer. The degrader competes with the tracer for binding.[10][11][12]IC50, Target Occupancy, Residence Time[10][11][12]Real-time measurement in live cells, quantitative, high-throughput compatible.[9]Requires genetic modification of cells to express the tagged protein.
Biochemical Assays Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the degrader flows over the immobilized target protein.Binding Affinity (KD), Kinetics (ka, kd)Label-free, provides detailed kinetic information.Requires purified proteins, may not fully recapitulate the cellular environment.[1]
Biochemical Assays Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the degrader to the target protein.Binding Affinity (KD), Thermodynamics (ΔH, ΔS)Provides a complete thermodynamic profile of the interaction.Requires large amounts of purified protein, lower throughput.
Featured Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful tool for quantifying target engagement in living cells.[10][12] It allows for the determination of compound affinity, target occupancy, and residence time, providing critical insights into the initial interaction between the degrader and its target.[10][11][12]

Experimental Workflow:

NanoBRET Workflow Start Start: HEK293 cells expressing NanoLuc-Target Protein fusion Step1 1. Add NanoBRET Tracer (fluorescently labeled ligand) Start->Step1 Step2 2. Add test degrader (e.g., based on this compound) Step1->Step2 Step3 3. Add Nano-Glo® Substrate Step2->Step3 Step4 4. Measure BRET signal (ratio of acceptor and donor emission) Step3->Step4 End End: Determine IC50 and target occupancy Step4->End

Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells transiently transfected with a vector expressing the target protein fused to NanoLuc® luciferase into a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the this compound based degrader and a vehicle control.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells at a concentration predetermined to be optimal for the specific target.

  • Degrader Treatment: Add the serially diluted degrader or vehicle control to the wells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

  • Signal Detection: Measure the luminescence and fluorescence signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the degrader concentration to determine the IC50 value, which reflects the potency of target engagement.

II. Verifying Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is the cornerstone of PROTAC activity.[1][13] Demonstrating this interaction is a critical validation step.

Comparative Analysis of Ternary Complex Formation Assays
Assay CategorySpecific AssayPrincipleKey ParametersAdvantagesDisadvantages
Cell-Based Assays Co-Immunoprecipitation (Co-IP) An antibody against the E3 ligase is used to pull down the complex, and the presence of the target protein is detected by Western blot.[8][14]Detection of POI in the immunoprecipitateDemonstrates complex formation in a physiological context.[8]Can be influenced by antibody quality; wash steps may disrupt weak interactions.[8]
Biochemical Assays AlphaLISA®/HTRF® Proximity-based assays where binding of antibody-coated donor and acceptor beads to the complex brings them close enough for a signal to be generated.[15]Signal intensity, Ternary complex concentrationHomogeneous, no-wash format suitable for high-throughput screening.Requires purified proteins and specific antibodies.
Biophysical Assays Native Mass Spectrometry Directly measures the mass of the intact ternary complex.[15]Mass of the complex, StoichiometryProvides direct evidence of complex formation and its components.[15]Requires specialized instrumentation and expertise.
Featured Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to investigate protein-protein interactions within the cell.[14] For PROTACs, it can provide compelling evidence of the degrader-induced ternary complex.

Experimental Workflow:

Co-IP Workflow Start Start: Cells treated with degrader and proteasome inhibitor Step1 1. Cell Lysis (non-denaturing conditions) Start->Step1 Step2 2. Immunoprecipitation with anti-E3 ligase antibody Step1->Step2 Step3 3. Wash to remove non-specific binders Step2->Step3 Step4 4. Elute protein complexes Step3->Step4 Step5 5. Western Blot analysis for the Protein of Interest Step4->Step5 End End: Confirmation of ternary complex formation Step5->End

Caption: A streamlined workflow for Co-Immunoprecipitation to detect ternary complex formation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the this compound based degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.[14]

  • Cell Lysis: Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.[14]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the recruited E3 ligase (e.g., anti-CRBN or anti-VHL) overnight.[14]

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[14]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[14]

  • Elution: Elute the captured proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the protein of interest. A band corresponding to the target protein in the degrader-treated sample indicates the formation of the ternary complex.

III. Assessing Target Ubiquitination

The formation of the ternary complex should lead to the ubiquitination of the target protein, marking it for degradation.[16] Detecting this increase in ubiquitination is a key mechanistic validation step.

Comparative Analysis of Ubiquitination Assays
Assay CategorySpecific AssayPrincipleKey ParametersAdvantagesDisadvantages
Cell-Based Assays Immunoprecipitation-Western Blot The target protein is immunoprecipitated, and the blot is probed with an anti-ubiquitin antibody to detect polyubiquitination.[16][]Ubiquitin laddering patternDirect visualization of target ubiquitination in cells.Can be technically challenging and may require enrichment of ubiquitinated proteins.
In Vitro Assays In Vitro Ubiquitination Assay Reconstitutes the ubiquitination cascade in a test tube with purified E1, E2, E3, ubiquitin, target protein, and the degrader.[18][19]Ubiquitination level, UbMaxAllows for a detailed mechanistic study of the ubiquitination process.May not fully reflect the complexities of the cellular environment.[1]
Cell-Based Assays Bioluminescence Resonance Energy Transfer (BRET) A BRET-based assay can be designed to detect the proximity of the target protein and ubiquitin in live cells.[20]BRET signal intensityReal-time monitoring of ubiquitination in live cells.Requires genetic modification of cells.
Featured Protocol: Immunoprecipitation-Western Blot for Ubiquitination

This method directly assesses the ubiquitination status of the target protein in cells following treatment with the degrader.

Experimental Workflow:

Ubiquitination_IP_WB_Workflow Start Start: Cells treated with degrader and proteasome inhibitor Step1 1. Cell Lysis (denaturing conditions to preserve ubiquitin chains) Start->Step1 Step2 2. Immunoprecipitation with anti-target protein antibody Step1->Step2 Step3 3. Wash to remove non-specific binders Step2->Step3 Step4 4. Elute protein complexes Step3->Step4 Step5 5. Western Blot analysis with anti-ubiquitin antibody Step4->Step5 End End: Visualization of polyubiquitinated target protein Step5->End

Caption: Workflow for detecting target protein ubiquitination via Immunoprecipitation-Western Blot.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the degrader and a proteasome inhibitor.

  • Cell Lysis: Lyse cells in a denaturing buffer (e.g., containing SDS) to inactivate deubiquitinating enzymes and preserve ubiquitin chains.

  • Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Washing and Elution: Wash the beads and elute the immunoprecipitated proteins.

  • Western Blot Analysis: Perform a Western blot and probe the membrane with an anti-ubiquitin antibody. An increase in high molecular weight smears or a laddering pattern in the degrader-treated sample indicates polyubiquitination of the target protein.

IV. Quantifying Target Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein.[7] Quantifying the extent and rate of degradation is crucial for evaluating the degrader's efficacy.

Comparative Analysis of Degradation Assays
Assay CategorySpecific AssayPrincipleKey ParametersAdvantagesDisadvantages
Protein-Level Assays Western Blot Measures the relative abundance of the target protein in cell lysates after degrader treatment.[2][7]DC50 (half-maximal degradation concentration), Dmax (maximum degradation)[2]Simple, widely available, provides visual confirmation of degradation.[2]Semi-quantitative, lower throughput.[1]
Protein-Level Assays Mass Spectrometry (Proteomics) Quantifies changes in the abundance of thousands of proteins simultaneously, providing a global view of the degrader's effects.[21][22][23]Fold change in protein abundance, Selectivity profileHighly quantitative, unbiased, allows for off-target identification.[23]Requires specialized equipment and bioinformatics expertise.
Reporter Assays HiBiT Assay Measures the luminescence of a small peptide (HiBiT) tagged to the target protein. Degradation of the target leads to a loss of luminescence.Luminescence signal, Degradation kineticsHighly sensitive, suitable for high-throughput screening and kinetic studies.Requires CRISPR/Cas9-mediated gene editing to introduce the tag.
Featured Protocol: Western Blot for Protein Degradation

Western blotting is a fundamental technique for assessing protein degradation.[7] It provides a straightforward method to visualize and quantify the reduction in target protein levels.[7]

Experimental Workflow:

WB_Degradation_Workflow Start Start: Cells treated with a dose-range of the degrader Step1 1. Cell Lysis and Protein Quantification Start->Step1 Step2 2. SDS-PAGE to separate proteins by size Step1->Step2 Step3 3. Transfer proteins to a membrane Step2->Step3 Step4 4. Immunoblot with primary antibodies (anti-target and anti-loading control) Step3->Step4 Step5 5. Incubate with secondary antibodies and detect chemiluminescence Step4->Step5 End End: Quantify band intensities and calculate DC50 and Dmax Step5->End

Caption: Standard workflow for assessing protein degradation by Western Blot.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with a range of concentrations of the this compound based degrader for a defined period (e.g., 24 hours).[2]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample to ensure equal loading.[2][7]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Simultaneously, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[7][24]

  • Detection: Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[24]

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the degrader concentration to calculate the DC50 and Dmax values.[24]

V. Assessing Selectivity and Off-Target Effects

A crucial aspect of developing a safe and effective degrader is to ensure its selectivity for the intended target. Global proteomics using mass spectrometry is the gold standard for identifying potential off-target effects.[21][22][23] By comparing the proteome of degrader-treated cells to control-treated cells, researchers can identify any other proteins that are significantly degraded.[24] This unbiased approach provides a comprehensive selectivity profile and is essential for lead optimization and preclinical safety assessment.[22]

Conclusion

Validating the mechanism of action of a novel degrader, such as one based on the this compound scaffold, is a rigorous process that requires a combination of orthogonal assays. By systematically confirming target engagement, ternary complex formation, target ubiquitination, and selective protein degradation, researchers can build a robust data package that provides a high degree of confidence in the molecule's intended mode of action. This comprehensive validation strategy is not only essential for advancing a degrader through the drug discovery pipeline but also for gaining a deeper understanding of the intricate biology of targeted protein degradation.

References

Benchmarking 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A Comparative Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality starting points is paramount to the success of any screening campaign. The core principle of FBDD lies in identifying small, low-complexity molecules that bind to a biological target with high ligand efficiency, serving as foundational building blocks for the development of more potent and selective drug candidates.[1][2][3] This guide provides an in-depth comparative analysis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine , a promising fragment, benchmarked against two well-established and privileged scaffolds in medicinal chemistry: 7-azaindole and the purine core.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a direct comparison of these fragments but also a detailed rationale behind the experimental methodologies employed, empowering readers to design and interpret their own fragment screening experiments with scientific rigor.

Introduction to the Fragments

The choice of fragments for a screening library is a critical decision that significantly influences the outcome of a drug discovery program.[1] A well-curated fragment library should be diverse, containing a range of pharmacophoric features, while adhering to the "Rule of Three" to ensure optimal fragment properties (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[2]

The Challenger: this compound

This compound belongs to the 7-deazapurine class of heterocyclic compounds, which are structural analogs of purines.[4] The pyrrolo[3,2-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including potent kinase inhibitors. The bromine atom at the 7-position provides a useful vector for synthetic elaboration, allowing for fragment growing or linking strategies to enhance affinity and selectivity.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C6H5BrN4[5][6][7]
Molecular Weight 213.03 g/mol [6][7]
XLogP3 0.8[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Heavy Atom Count 11[7]
The Benchmarks: 7-Azaindole and Purine Scaffolds

7-Azaindole: This scaffold is a well-established "privileged fragment," particularly in the design of kinase inhibitors.[8][9][10] Its ability to form two key hydrogen bonds with the hinge region of the ATP binding site in many kinases makes it an excellent starting point for inhibitor development.[11] The success of vemurafenib, a B-RAF kinase inhibitor developed from a 7-azaindole fragment, highlights the potential of this scaffold.[8][9][12]

Purine Scaffold: As a fundamental component of nucleic acids and a core motif in many endogenous signaling molecules like ATP, the purine scaffold is a natural starting point for designing molecules that interact with a wide range of biological targets, especially ATP-binding proteins like kinases.[6][11][13][14][15] Numerous purine analogs have been developed as kinase inhibitors and other therapeutic agents.[6][11][13][14][15]

Experimental Design for Comparative Analysis

To provide a robust and objective comparison, a multi-faceted experimental approach is essential. The following biophysical techniques are industry-standard for fragment screening and characterization, each providing complementary information about the fragment-target interaction. For this guide, we will consider a hypothetical screening campaign against a representative protein kinase, a common target for these fragment classes.

Target Selection and Preparation

A well-characterized protein kinase implicated in a disease of interest is an ideal target for this comparative study. The protein must be expressed and purified to a high degree of homogeneity and stability to ensure reliable and reproducible biophysical data.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding affinity (KD) and kinetics (kon and koff) of a fragment to its target.[1][11] This is a primary screening method to identify binders and rank them based on their affinity.

SPR Experimental Workflow

Caption: A streamlined workflow for fragment screening using Surface Plasmon Resonance (SPR).

Detailed SPR Protocol
  • Immobilization of the Target Kinase:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • The kinase is diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0, and injected over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

    • The surface is then deactivated with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Fragments are prepared in a concentration series (e.g., 1000, 500, 250, 125, 62.5 µM) in running buffer (e.g., PBS, 0.05% P20, 2% DMSO).

    • Each concentration is injected over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds at a flow rate of 30 µL/min.

    • A solvent correction is performed using a series of DMSO concentrations to account for refractive index differences.[16]

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).

Comparative SPR Data (Hypothetical)
FragmentKD (µM)Ligand Efficiency (LE)
This compound 1500.35
7-Azaindole 2500.31
Adenine (Purine) 5000.29

Ligand Efficiency (LE) Calculation: LE is a critical metric in FBDD, normalizing binding affinity for molecular size. It is calculated as: LE = - (ΔG) / N where ΔG = RTln(KD) and N is the number of heavy atoms.[17] A higher LE value indicates a more efficient binder.

Thermal Shift Assay (TSA) for Target Engagement

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm fragment binding by measuring changes in the thermal stability of the target protein.[2][13][18] A positive shift in the melting temperature (ΔTm) upon ligand binding indicates stabilization of the protein, confirming target engagement.

TSA Experimental Workflow

Caption: Step-by-step workflow for performing a Thermal Shift Assay (TSA).

Detailed TSA Protocol
  • Reaction Setup:

    • A master mix is prepared containing the target kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • 20 µL of the master mix is dispensed into each well of a 96-well PCR plate.

    • 1 µL of each fragment (from a 20 mM DMSO stock, final concentration 1 mM) or DMSO control is added to the wells.

  • Thermal Denaturation:

    • The plate is sealed and centrifuged briefly.

    • The assay is run on a real-time PCR instrument, with a temperature ramp from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Fluorescence is monitored continuously.

  • Data Analysis:

    • The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to a Boltzmann equation or by calculating the peak of the first derivative.

    • The thermal shift (ΔTm) is calculated as: ΔTm = Tm (with fragment) - Tm (DMSO control) .

Comparative TSA Data (Hypothetical)
FragmentΔTm (°C)
This compound + 3.5
7-Azaindole + 2.8
Adenine (Purine) + 1.5

X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution three-dimensional structural information on how a fragment binds to its target.[12][19] This is invaluable for understanding the key interactions driving binding and for guiding structure-based drug design efforts to grow or link fragments into more potent leads.

Crystallography Experimental Workflow

XRay_Workflow Crystallization Crystallize Apo-Kinase Soaking Soak Crystals with Fragment Crystallization->Soaking Cryo_Protection Cryo-protect Crystal Soaking->Cryo_Protection Data_Collection Collect Diffraction Data (Synchrotron) Cryo_Protection->Data_Collection Structure_Solution Solve and Refine Structure Data_Collection->Structure_Solution Binding_Mode_Analysis Analyze Fragment Binding Mode Structure_Solution->Binding_Mode_Analysis

References

A Comparative Guide to Assessing Off-Target Effects of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors. Derivatives of this core have shown significant promise in targeting key signaling nodes, such as Janus kinases (JAKs), which are implicated in a host of inflammatory and autoimmune diseases.[1][2] However, the very nature of kinase inhibitors—often designed to interact with the highly conserved ATP-binding pocket—presents a formidable challenge: ensuring selectivity.[3][4]

Unintended interactions with kinases or other proteins, known as off-target effects, are a primary cause of toxicity and can lead to the failure of promising drug candidates in later stages of development.[5] Therefore, a rigorous, multi-tiered strategy for assessing off-target effects is not merely a regulatory hurdle but a scientific necessity for developing safer, more effective therapeutics. This guide provides a comparative analysis of essential methodologies for building a comprehensive off-target profile for novel this compound derivatives, grounded in the principles of causality and experimental validation.

The Rationale for a Multi-Pronged Assessment Strategy

No single experimental method can fully capture the complex pharmacology of a small molecule within the intricate cellular environment. A robust off-target assessment strategy integrates data from computational, biochemical, and cell-based assays to build a holistic view of a compound's selectivity. This layered approach allows for early, cost-effective identification of liabilities and informed decision-making throughout the drug discovery pipeline.

G cluster_0 Early Stage (Hypothesis Generation) cluster_1 Mid Stage (In Vitro Validation) cluster_2 Late Stage (Cellular & Physiological Context) cluster_3 Preclinical (Safety & Efficacy) InSilico In Silico Profiling (Predictive) Biochemical Biochemical Kinase Profiling (Potency & Selectivity) InSilico->Biochemical Prioritize Assays CETSA Cell-Based Target Engagement (CETSA, NanoBRET) Biochemical->CETSA Confirm Cellular Activity Phenotypic Phenotypic & Proteomic Screening (Downstream Effects) CETSA->Phenotypic Investigate Mechanism InVivo In Vivo Models (Toxicology & Efficacy) Phenotypic->InVivo Validate in Organism

Caption: Integrated workflow for off-target assessment.

Part 1: Large-Scale Biochemical Profiling - The First Line of Defense

The most established method for evaluating kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[6] This approach provides a direct measure of a compound's inhibitory activity (typically as an IC₅₀ or Kᵢ value) against hundreds of kinases in a controlled, cell-free environment.

Causality Behind Experimental Choice: By removing the complexity of the cellular environment (e.g., membrane permeability, efflux pumps, competing endogenous ATP), biochemical profiling offers the cleanest initial assessment of a compound's intrinsic affinity for a wide array of kinases. It is the most efficient way to identify primary off-targets and quantify selectivity.

Representative Experimental Protocol: Radiometric Kinase Assay

This protocol describes a standard method for assessing the inhibition of substrate phosphorylation.

  • Preparation: A kinase reaction buffer is prepared containing the purified kinase, a specific peptide or protein substrate, and MgCl₂.

  • Compound Incubation: The test compound (e.g., a this compound derivative) is serially diluted and added to the reaction wells. A DMSO vehicle control is included.

  • Reaction Initiation: The reaction is initiated by adding ATP, typically spiked with radiolabeled [γ-³³P]-ATP. The final ATP concentration is often set near the Kₘ for each specific kinase to provide a physiologically relevant comparison of inhibitor potencies.[3]

  • Reaction Quenching: After a defined incubation period (e.g., 30-60 minutes) at a controlled temperature, the reaction is stopped by adding a strong acid like phosphoric acid.

  • Separation & Detection: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away.

  • Quantification: The radioactivity retained on the filter, which is proportional to kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results of a kinome-wide screen are often visualized as a dendrogram or selectivity tree, providing an intuitive overview of the compound's profile. Quantitative data should be summarized in a table.

Kinase Target Derivative A (IC₅₀, nM) Derivative B (IC₅₀, nM) Comments
JAK2 (On-Target) 5 8 Both compounds are potent on-target.
JAK115120Derivative B is more selective over JAK1.
JAK3250>10,000Both show good selectivity against JAK3.
SRC85>10,000Off-Target Liability: Derivative A hits SRC.
LCK92>10,000Off-Target Liability: Derivative A hits LCK.
FLT3>10,000550Derivative B shows moderate off-target activity.

Trustworthiness: A self-validating protocol includes reference compounds with known selectivity profiles (e.g., Staurosporine as a non-selective control, and a highly selective JAK2 inhibitor as a positive control) to ensure the assay is performing as expected.

Part 2: Cell-Based Assays - Confirming Target Engagement in a Physiological Context

While biochemical assays are essential, they cannot predict how a compound will behave in a living cell. Cell-based assays are critical for confirming that a compound engages its intended target (and potential off-targets) in a more complex and physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[9]

Causality Behind Experimental Choice: CETSA provides direct evidence of a physical interaction between the compound and a protein within the cell, without requiring any modification to the compound or the protein.[10] This makes it an invaluable tool for validating biochemical hits and identifying off-targets that may only be apparent in a native cellular context.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells_DMSO Cells + DMSO Heat_DMSO Heat Gradient Cells_DMSO->Heat_DMSO Cells_Drug Cells + Drug Heat_Drug Heat Gradient Cells_Drug->Heat_Drug Lysis_DMSO Lysis & Centrifugation Heat_DMSO->Lysis_DMSO Lysis_Drug Lysis & Centrifugation Heat_Drug->Lysis_Drug Analysis_DMSO Quantify Soluble Protein (e.g., Western Blot) Lysis_DMSO->Analysis_DMSO Analysis_Drug Quantify Soluble Protein (e.g., Western Blot) Lysis_Drug->Analysis_Drug Result Result: Drug binding stabilizes the target protein at higher temperatures.

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Representative Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture & Treatment: Culture cells (e.g., a human cell line endogenously expressing the target kinase) to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvesting: Harvest cells and resuspend them in a physiological buffer (e.g., PBS) containing protease inhibitors.

  • Aliquoting & Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot is kept at room temperature as the non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This step is crucial for releasing intracellular proteins.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant. Determine protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Densitometry is used to quantify the band intensity at each temperature relative to the non-heated control. A "melting curve" is generated, and a shift in this curve between the drug-treated and vehicle-treated samples indicates target engagement.

Comparison of Cellular Target Engagement Assays
Method Principle Pros Cons
CETSA Ligand-induced thermal stabilization.[8]Label-free; works in intact cells; can be adapted to proteomics for unbiased screening (TPP).[7]Lower throughput for Western blot format; requires a specific antibody.
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent ligand.High-throughput; quantitative binding data (Kᵢ) in live cells.Requires genetic modification of the target protein; requires a fluorescent ligand.
SplitLuc CETSA A modified CETSA using a split luciferase reporter for detection.[11]Higher throughput than traditional CETSA; no antibody needed.[11]Requires genetic modification of the target protein.

Part 3: Proteomic and Phenotypic Approaches - Unveiling Downstream Consequences

Identifying a direct binding event is only part of the story. It is equally important to understand the functional consequences of both on- and off-target engagement.

Chemical Proteomics

Chemical proteomics techniques can identify the targets of a drug in a more unbiased manner, directly from cell lysates.[12] These methods are excellent for discovering unexpected off-targets that may not be present in a standard kinase panel.

  • Activity-Based Protein Profiling (ABPP): Uses probes that covalently bind to the active sites of enzyme families, allowing for the identification of off-targets within those families.[12]

  • Compound-Centric Chemical Proteomics (CCCP): An immobilized version of the drug is used to "fish" for binding partners from a cell lysate.[12]

Causality Behind Experimental Choice: These approaches move beyond pre-selected panels to ask an open-ended question: "What does this compound bind to in the proteome?" This is crucial for uncovering novel off-targets, including non-kinase proteins, which can be responsible for idiosyncratic toxicity.

Phosphoproteomics

For kinase inhibitors, measuring the global phosphorylation state of the cell provides a direct readout of the compound's functional impact. By using mass spectrometry to quantify thousands of phosphorylation sites, researchers can confirm the inhibition of the intended pathway and simultaneously identify the unexpected activation or inhibition of other signaling pathways, pointing towards functional off-target effects.

Conclusion: Building a Defensible Selectivity Profile

The assessment of off-target effects for novel this compound derivatives requires a thoughtful, layered approach. The journey from a promising chemical scaffold to a safe and effective therapeutic is paved with rigorous and validated science. By integrating predictive in silico methods, broad biochemical profiling, direct confirmation of cellular target engagement, and functional proteomic analysis, researchers can build a comprehensive and defensible selectivity profile. This strategy not only mitigates the risk of late-stage failure but also deepens our fundamental understanding of a compound's mechanism of action, ultimately leading to the design of superior medicines.

References

A Senior Scientist's Guide to Validating Target Engagement of Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Affinity - The Criticality of Target Engagement

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, identifying a compound with high affinity for its intended target is merely the first step. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. However, the true measure of a drug candidate's potential lies not just in its biochemical potency, but in its ability to find and bind its target within the complex and dynamic environment of a living cell and, ultimately, in a whole organism. This is the essence of target engagement.

This guide provides a comprehensive framework for validating the target engagement of novel 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine derived compounds. We will move beyond theoretical discussions to provide actionable, field-proven protocols and comparative data. The focus is on building a self-validating experimental cascade, where each step provides a layer of confidence, ensuring that the observed biological effects are unequivocally linked to the modulation of the intended target.

The Central Challenge: Proving On-Target Efficacy

The fundamental question we must answer is: "Does my compound bind to its intended target in a biologically relevant context, and is this binding event responsible for the observed phenotype?" Answering this requires a multi-pronged approach, moving from simple, direct binding assays to more complex cellular and in-vivo systems. The choice of assay at each stage is critical, as each provides a unique piece of the puzzle.

Part 1: Foundational In-Vitro and Biophysical Validation

Before delving into complex cellular models, it is imperative to establish a baseline understanding of the direct physical interaction between the compound and its purified target protein. These methods provide the initial, quantitative evidence of binding.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). This level of detail is invaluable for understanding the forces driving the binding event.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation:

    • Dialyze the purified target kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP).

    • Prepare the this compound derivative in the final dialysis buffer. Ensure the compound is fully dissolved. A small amount of DMSO (e.g., 1-2%) may be used, but the concentration must be identical in the protein solution.

  • Loading:

    • Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the compound solution (typically 200-500 µM, i.e., 10-fold higher concentration) into the injection syringe.

  • Titration:

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution at a constant temperature (e.g., 25°C).

    • Allow the system to equilibrate between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, ΔH, and n.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein). This provides not only the binding affinity (Kd) but also the association (ka) and dissociation (kd) rate constants.

Experimental Workflow: Surface Plasmon Resonance (SPR)

cluster_0 SPR Workflow A Immobilize Target Kinase on Sensor Chip B Inject Compound (Analyte) at Various Concentrations A->B C Measure Association Phase (Binding) B->C D Inject Buffer (Dissociation Phase) C->D E Regenerate Chip Surface D->E F Fit Sensorgram Data to Kinetic Models E->F cluster_0 No Compound cluster_1 With Compound A NanoLuc-Tagged Kinase B Fluorescent Tracer A->B Binding C BRET Signal (High) B->C Energy Transfer D NanoLuc-Tagged Kinase E Test Compound D->E Binding G BRET Signal (Low) F Fluorescent Tracer (Displaced)

Navigating Kinase Selectivity: A Comparative Guide to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selectivity of a chemical probe is paramount. An ideal probe potently engages its intended target while exhibiting minimal interaction with other proteins, thereby providing a clear window into the biological function of the target kinase and reducing the potential for off-target effects that can confound experimental results and lead to toxicity. The 7-deazapurine scaffold, particularly the pyrrolo[3,2-d]pyrimidine core, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors. This guide provides a comparative analysis of probes based on the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold, evaluating their cross-reactivity profiles against alternative inhibitors and detailing the experimental methodologies crucial for such assessments.

The Imperative of Selectivity in Kinase Research

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural similarity of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. A lack of selectivity can lead to a polypharmacological profile, which, while sometimes beneficial, often complicates the interpretation of a probe's biological effects and can be a major hurdle in therapeutic development. Therefore, rigorous cross-reactivity profiling is a critical step in the validation of any new chemical probe.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, serves as a foundational scaffold for numerous kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP.[1][2] Strategic modifications to this core have yielded potent inhibitors of a wide range of kinases, including Bruton's tyrosine kinase (BTK), rearranged during transfection (RET) kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3][4][5][6] The bromine substitution at the 7-position of the 5H-pyrrolo[3,2-d]pyrimidin-4-amine core can serve as a handle for further chemical elaboration or to modulate binding affinity and selectivity.

Comparative Cross-Reactivity Analysis

To provide a tangible comparison, we will analyze the selectivity profiles of representative pyrrolo[2,3-d]pyrimidine-based inhibitors against established clinical inhibitors with different core scaffolds targeting the same primary kinases.

Case Study 1: Multi-Kinase Inhibition - Pyrrolo[2,3-d]pyrimidine vs. Sunitinib

A novel halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , has been evaluated for its inhibitory activity against a panel of cancer-relevant kinases and compared to the multi-kinase inhibitor Sunitinib .[5] Sunitinib is an FDA-approved drug known to target several receptor tyrosine kinases.

Kinase TargetCompound 5k (IC₅₀, nM)Sunitinib (IC₅₀, nM)Erlotinib (IC₅₀, nM)Staurosporine (IC₅₀, nM)
EGFR799355-
Her240--38
VEGFR2136261--
CDK2204---
Data synthesized from Al-Ostoot et al., 2023.[5]

As the data indicates, compound 5k demonstrates potent, low nanomolar inhibition against EGFR, Her2, and VEGFR2, with comparable or superior potency to Sunitinib against EGFR and VEGFR2.[5] This highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold to generate highly potent multi-targeted kinase inhibitors. However, it is crucial to expand such an analysis to a broader, kinome-wide panel to fully understand the selectivity profile and identify potential off-targets.

Case Study 2: BTK Inhibition - The Quest for Higher Selectivity

Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies. The first-generation BTK inhibitor, Ibrutinib , which is based on a pyrazolo[3,4-d]pyrimidine scaffold, has shown significant clinical efficacy but also off-target effects due to its inhibition of other kinases like TEC and EGFR family members.[7] This has driven the development of second-generation, more selective BTK inhibitors.

InhibitorPrimary TargetScaffold TypeKey Off-Targets Inhibited
Ibrutinib BTKPyrazolo[3,4-d]pyrimidineTEC, ITK, EGFR, SRC family
Zanubrutinib BTKAcrylamideMinimal off-target activity
This table illustrates the principle of improving selectivity by moving from a first-generation to a second-generation inhibitor.

This comparison underscores the importance of scaffold design and modification in achieving high selectivity. For a novel pyrrolo[3,2-d]pyrimidine-based BTK inhibitor, a key development goal would be to demonstrate potent on-target activity while avoiding the off-target interactions characteristic of Ibrutinib.

Experimental Methodologies for Cross-Reactivity Profiling

Objective assessment of a probe's selectivity relies on robust and comprehensive experimental techniques. The following are gold-standard methods in the field.

Kinome-Wide Profiling: KINOMEscan™

The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (typically over 400).

Workflow for KINOMEscan™ Assay

G cluster_0 Assay Principle cluster_1 Experimental Steps cluster_2 Data Interpretation A Kinase tagged with DNA D Incubate Kinase, Ligand, and Test Compound A->D B Immobilized Ligand (on beads) B->D C Test Compound C->D E Wash to remove unbound components D->E F Quantify bound kinase via qPCR of DNA tag E->F G High qPCR signal: No/Weak Inhibition F->G High Signal H Low qPCR signal: Strong Inhibition F->H Low Signal

Caption: A simplified workflow of the KINOMEscan™ assay.

This method provides a percentage of control value, where a lower number indicates stronger binding of the test compound to the kinase. The data is often visualized as a "tree-spot" diagram, mapping the hits onto the human kinome tree, which provides an intuitive representation of the inhibitor's selectivity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are essential, it is equally important to confirm that a probe engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9]

Workflow for a Western Blot-based CETSA® Experiment

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis A Treat cells with Test Compound or Vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot % soluble protein vs. Temperature D->E F A shift in the melting curve indicates target engagement E->F

Caption: The experimental workflow for a CETSA® experiment.

A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement in a cellular environment.[8] This can be followed by an isothermal dose-response experiment to determine the cellular potency (EC₅₀) of the probe.

Conclusion and Future Directions

Probes based on the this compound scaffold hold significant promise as potent and potentially selective kinase inhibitors. The versatility of this chemical core allows for fine-tuning of its biological activity to target a diverse range of kinases implicated in disease. However, as this guide illustrates, potency alone is not a sufficient metric for a high-quality chemical probe. A thorough and objective assessment of cross-reactivity across the kinome is essential.

For researchers developing novel probes based on this scaffold, a head-to-head comparison with established inhibitors using methodologies like KINOMEscan™ and CETSA® is not just recommended but necessary for the validation and interpretation of subsequent biological studies. By embracing these rigorous standards of characterization, the scientific community can continue to develop increasingly selective and powerful tools to dissect complex kinase signaling pathways and accelerate the discovery of next-generation therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to manage them safely and responsibly. The compound 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS No. 1311275-33-8) is a valuable building block in medicinal chemistry and drug development, particularly within the family of protein degrader building blocks.[1][2][3][4] However, its classification as a hazardous substance necessitates a rigorous and well-understood disposal protocol.

This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and protect our environment by preventing the release of hazardous materials.[5][6]

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of these disposal protocols. This compound is not benign; it is a brominated heterocyclic amine with a defined hazard profile.[1][7][8] The primary risks are associated with direct contact and inhalation.[5][7]

Organobromine compounds, as a class, can be persistent in the environment and may have bio-accumulative potential, making their controlled disposal a matter of ecological responsibility.[9] The core principle of this guide is waste segregation —specifically, isolating halogenated organic waste from all other waste streams to ensure it undergoes the correct final treatment, typically high-temperature incineration.[10][11]

Hazard Classification GHS Code Description Primary Safety Implication
Acute Toxicity, OralH302Harmful if swallowed.[7]Avoid ingestion; call a poison center if swallowed.[7]
Skin IrritationH315Causes skin irritation.[7][8]Prevent skin contact through appropriate PPE.[5][7]
Eye IrritationH319Causes serious eye irritation.[7][8]Mandates the use of safety glasses or goggles.[7]
Respiratory IrritationH335May cause respiratory irritation.[7][8]All handling must be done in a certified chemical fume hood.[7]

Essential Personal Protective Equipment (PPE) and Handling

Before any handling or disposal activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Always inspect gloves before use and remove them correctly.[5]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Not typically required if work is performed within a properly functioning chemical fume hood.

Causality: The mandated use of a fume hood directly mitigates the respiratory irritation hazard (H335) by containing dust and vapors at the source.[7] Impermeable gloves and a lab coat are the primary barriers against skin contact and irritation (H315).[5]

Step-by-Step Waste Collection and Segregation Protocol

This protocol is the core of safe disposal. Its success hinges on strict adherence to the principle of segregating halogenated waste.

Step 1: Designate a Hazardous Waste Container

  • Select a chemically resistant container (e.g., a high-density polyethylene (HDPE) jug for liquids or a sturdy, sealable pail for solids) that can be securely closed.[5]

  • Ensure the container is clean and dry before its first use.

  • For liquid waste, the container must be placed within a secondary containment tray to prevent the spread of potential leaks.[12]

Step 2: Affix a Hazardous Waste Label

  • Immediately label the empty container using a standardized hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must clearly state "Hazardous Waste - Halogenated Organic ".

  • List all chemical constituents by their full name, including "this compound" and any solvents or other reagents. Maintain a running list with approximate percentages.[10]

Step 3: Collect and Segregate Waste Streams

  • Unused/Expired Pure Compound:

    • Do not open the original manufacturer's container.

    • Place a hazardous waste label directly on the container.

    • Arrange for EHS pickup.

  • Contaminated Solid Waste:

    • This stream includes items like used weighing paper, contaminated pipette tips, gloves, and paper towels from spill cleanup.

    • Place these items directly into your designated solid halogenated organic waste container.

    • Keep the container sealed at all times, except when adding waste.[12]

  • Contaminated Liquid Waste:

    • This includes reaction mixtures, mother liquors, and the first rinse of any contaminated glassware.[13]

    • Pour this waste carefully into your designated liquid halogenated organic waste container.

    • Crucially, do not mix this waste with non-halogenated solvents. The presence of bromine classifies the entire mixture as halogenated waste, which requires a specific and more costly disposal pathway.[10][11]

Emergency Procedure: Small Spill Management

Accidents happen. A prepared response is critical to maintaining safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Ensure Ventilation: Work must be performed within a fume hood. Ensure the sash is at the proper height.[5]

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid halogenated organic waste container.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), and place the cleaning materials into the same solid waste container.

  • Report: Report the incident to your lab supervisor and EHS department according to institutional policy.

Final Disposal Pathway: Professional Management

The final and most critical step is to ensure the collected waste is handled by a licensed professional disposal company.

  • Do Not Attempt Chemical Neutralization: Without a specifically validated and published protocol for this compound, attempting to chemically deactivate or neutralize the compound in the lab is strongly discouraged. Such attempts can lead to exothermic reactions or the creation of unknown, potentially more hazardous byproducts.[6][14]

  • Schedule a Pickup: Once your hazardous waste container is full (typically no more than 90% capacity), seal it securely and request a pickup from your institution's EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing this compound.

G cluster_0 cluster_1 Waste Streams cluster_2 Action Protocol cluster_3 Final Disposal start Waste Generation (Contains this compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (Gloves, Tips, Weigh Paper) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid spill Accidental Spill waste_type->spill Spill unused Unused/Expired Pure Compound waste_type->unused Pure Chemical collect_solid Collect in Labeled 'Solid Halogenated Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container in Secondary Containment liquid->collect_liquid spill_protocol Follow Spill Management Procedure (Section 4) spill->spill_protocol label_original Label Original Container for Disposal unused->label_original ehs_pickup Arrange for Pickup by Licensed EHS Vendor collect_solid->ehs_pickup collect_liquid->ehs_pickup spill_protocol->collect_solid label_original->ehs_pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to this structured protocol, researchers can confidently manage this compound from benchtop to final disposal, ensuring personal safety and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS No. 1311275-33-8). As a halogenated heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its chemical nature necessitates stringent safety measures to protect laboratory personnel from potential hazards. This document outlines the requisite personal protective equipment (PPE), safe handling procedures, and emergency and disposal plans, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[3] It is a solid, often in powdered form, which increases the risk of airborne exposure.[4][5] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[6] Ingestion is also a potential route of exposure. While specific toxicological data for this compound are limited, its corrosive nature and structural alerts from its heterocyclic amine and brominated aromatic functionalities warrant a high degree of caution.[3]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC6H5BrN4[1]
Molecular Weight213.04 g/mol [1]
AppearanceYellow solid[4]
Boiling Point452.6±40.0 °C (Predicted)[4]
Density1.994±0.06 g/cm3 (Predicted)[4]

Due to the hazardous nature of this compound, a thorough risk assessment should be conducted before any work is initiated. This assessment should consider the quantity of the compound being handled, the nature of the experimental procedures, and the potential for dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following PPE is mandatory when handling this compound.

Eye and Face Protection:
  • Safety Goggles: Tightly fitting chemical splash goggles are required at all times to protect the eyes from dust particles and potential splashes.[6]

  • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashes or when handling larger quantities of the solid.[4]

Skin Protection:
  • Gloves: Due to the corrosive nature of the compound and the poor resistance of nitrile gloves to some halogenated hydrocarbons and amines, double gloving with a more robust outer glove is recommended for extended handling.[1][7][8]

    • Inner Glove: A standard nitrile glove can be used as the inner layer.

    • Outer Glove: For prolonged contact, a butyl rubber or neoprene glove should be worn over the nitrile glove.[8][9] Always inspect gloves for any signs of degradation or punctures before use.[6]

  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required.[4]

  • Coveralls: For procedures with a high risk of contamination, disposable coveralls should be worn over personal clothing.[5]

  • Closed-toe Shoes: Sturdy, closed-toe shoes are mandatory in the laboratory.[5]

Respiratory Protection:

Given that this compound is a powdered solid, preventing inhalation is a primary concern.[5]

  • For small quantities in a well-ventilated area: A NIOSH-approved N95, R95, or P95 filtering facepiece respirator (dust mask) may be sufficient.[3][10]

  • For larger quantities or when dust generation is likely: A half-mask or full-facepiece air-purifying respirator with P100 (HEPA) particulate filters is required.[3][11] A full-facepiece respirator also provides an additional layer of eye and face protection.[3]

All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational procedures is crucial for the safe handling of this potent compound. The following workflow outlines the key steps from preparation to disposal.

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate a specific handling area (e.g., fume hood) gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe prep_spill_kit Ensure spill kit is readily accessible gather_ppe->prep_spill_kit don_ppe Don appropriate PPE prep_spill_kit->don_ppe weigh_handle Weigh and handle solid in a containment device (fume hood or glove box) don_ppe->weigh_handle dissolve Dissolve in an appropriate solvent within the containment device weigh_handle->dissolve decontaminate_surfaces Decontaminate all work surfaces and equipment dissolve->decontaminate_surfaces doff_ppe Properly doff and dispose of disposable PPE decontaminate_surfaces->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands collect_waste Collect all contaminated materials in a labeled hazardous waste container wash_hands->collect_waste store_waste Store waste container in a designated satellite accumulation area collect_waste->store_waste request_pickup Arrange for disposal by trained hazardous waste personnel store_waste->request_pickup

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocol:
  • Preparation:

    • Designate a specific work area, such as a chemical fume hood or a glove box, for handling the compound.

    • Ensure the ventilation in the designated area is functioning correctly.

    • Assemble all necessary PPE and inspect it for any defects.

    • Locate the nearest safety shower and eyewash station.

    • Have a spill kit readily available that is appropriate for corrosive solids.

  • Handling:

    • Don the required PPE as outlined in Section 2.

    • When weighing the solid, use a balance inside a chemical fume hood or a containment enclosure to minimize dust dispersal.

    • Handle the compound with care to avoid generating dust.

    • If dissolving the compound, add it slowly to the solvent in a closed or partially covered vessel within the fume hood.

  • Post-Handling and Cleanup:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent for initial cleaning, followed by soap and water.

    • Carefully doff disposable PPE, turning it inside out to contain any contamination, and dispose of it in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill:

    • For a small spill, and if it is safe to do so, gently cover the spill with a non-combustible absorbent material such as sand or vermiculite to avoid raising dust.[2][4]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan:

All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[4]

  • Store the waste container in a designated and secure satellite accumulation area.

  • Follow your institution's and local regulations for the final disposal of hazardous waste.[12][13] Brominated organic compounds are often disposed of via incineration at a licensed facility.[14]

Conclusion: A Commitment to Safety

Working with novel chemical entities like this compound is at the forefront of scientific advancement. However, this progress must be accompanied by an unwavering commitment to safety. By understanding the hazards, diligently using the appropriate PPE, and adhering to the established handling and disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.